Product packaging for 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol(Cat. No.:CAS No. 27143-76-6)

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Cat. No.: B187056
CAS No.: 27143-76-6
M. Wt: 212.66 g/mol
InChI Key: QPTIWFZSPZVBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClN4S and its molecular weight is 212.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4S B187056 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS No. 27143-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIWFZSPZVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181609
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27143-76-6
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol: Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known basic properties of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information from closely related analogs to infer potential characteristics and guide future research.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, based on the properties of its parent compound, 1-phenyl-1H-tetrazole-5-thiol, and related structures, we can infer certain characteristics.

PropertyValueSource/Comment
Molecular Formula C₇H₅ClN₄SCalculated
Molecular Weight 212.66 g/mol Calculated
Appearance White to pale cream crystals or powderInferred from 1-phenyl-1H-tetrazole-5-thiol
Melting Point Not availableData for 1-phenyl-1H-tetrazole-5-thiol is ~150 °C (decomposes). The chloro-substitution may alter this.
Solubility Not availableLikely soluble in organic solvents like DMSO and DMF.
pKa Not availableThe thiol group is expected to be acidic.

Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the chlorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the tetrazole ring. A broad signal for the thiol proton (SH) is also expected.
¹³C NMR Resonances for the carbon atoms of the chlorophenyl ring and the tetrazole ring. The carbon attached to the thiol group will have a characteristic chemical shift.
IR Spectroscopy Characteristic absorption bands for N-H stretching (if in tautomeric form), C=N stretching of the tetrazole ring, C-S stretching, and vibrations associated with the substituted benzene ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound would be expected, along with fragmentation patterns characteristic of the tetrazole and chlorophenyl moieties.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general synthetic route can be adapted from the synthesis of 1-phenyl-1H-tetrazole-5-thiol and its derivatives.[1]

General Synthesis of 1-Aryl-1H-tetrazole-5-thiols:

A common method involves the cyclization of an aryl isothiocyanate with sodium azide.

  • Materials: 4-chlorophenyl isothiocyanate, sodium azide, solvent (e.g., water, DMF), acid for workup (e.g., HCl).

  • Procedure:

    • Dissolve 4-chlorophenyl isothiocyanate in a suitable solvent.

    • Add a solution of sodium azide portion-wise while monitoring the reaction temperature.

    • The reaction mixture is typically stirred at room temperature or heated to facilitate the cyclization.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and acidified to precipitate the product.

    • The crude product is collected by filtration, washed with water, and dried.

    • Purification can be achieved by recrystallization from an appropriate solvent system.

SynthesisWorkflow Reactants 4-chlorophenyl isothiocyanate + Sodium Azide Reaction Cyclization Reaction (Stirring/Heating) Reactants->Reaction Solvent Solvent (e.g., Water, DMF) Solvent->Reaction Workup Acidification (e.g., HCl) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 1-(4-chloro-phenyl)-1H- tetrazole-5-thiol Purification->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, research on structurally similar compounds provides insights into its potential pharmacological profile.

Antimicrobial Activity:

A study on the closely related compound, 5-(4-chlorophenyl)-1H-tetrazole (lacking the thiol group and the N-phenyl substituent), demonstrated antibacterial effects against various hospital-isolated bacterial strains. This suggests that the 4-chlorophenyl tetrazole scaffold may possess inherent antimicrobial properties. The introduction of the thiol group could potentially modulate this activity.

Anticancer Potential:

Derivatives of 1-aryl-tetrazoles have been investigated as potential anticancer agents. For instance, a series of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were designed as microtubule destabilizers. These compounds inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. While this is not direct evidence for the activity of this compound, it highlights a potential mechanism of action for this class of compounds.

Based on these findings, a hypothetical signaling pathway for the anticancer activity of a tetrazole derivative targeting microtubule dynamics can be proposed.

AnticancerPathway cluster_cell Cancer Cell Compound 1-(4-chloro-phenyl)-1H- tetrazole-5-thiol (Hypothetical Agent) Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

References

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS number and structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Chemical Identity and Structure

CAS Number: 27143-76-6[1]

Chemical Name: this compound

Molecular Formula: C₇H₅ClN₄S

Molecular Weight: 212.66 g/mol

Structure:

The molecular structure of this compound consists of a central five-membered tetrazole ring. A thiol (-SH) group is attached at the 5-position of the tetrazole ring. A 4-chlorophenyl group (a benzene ring substituted with a chlorine atom at the para position) is attached to the nitrogen at the 1-position of the tetrazole ring. The compound exists in tautomeric equilibrium with its thione form, 1-(4-chlorophenyl)-1,4-dihydro-5H-tetrazole-5-thione.

Physicochemical and Spectroscopic Data

While specific quantitative data for this compound is not extensively available in the public domain, data for the closely related parent compound, 1-phenyl-1H-tetrazole-5-thiol, provides valuable reference points.

Table 1: Physicochemical Properties of 1-phenyl-1H-tetrazole-5-thiol (Analogue)

PropertyValueReference
CAS Number86-93-1[2][3][4]
Molecular FormulaC₇H₆N₄S[2][4]
Molecular Weight178.214 g/mol [2]
Physical DescriptionWhite odorless crystalline powder[3]
IUPAC Name1-phenyl-2H-tetrazole-5-thione[3][4]

Table 2: Spectroscopic Data for a Derivative: 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one

Spectral DataObserved Peaks/Shifts
IR (KBr, cm⁻¹) 1685 (C=O), 1591 (C=N), 1489, 1446 (C=C)
¹H NMR (CDCl₃, δ ppm) 4.65 (s, 2H, S-CH₂), 7.45-7.70 (m, 7H, Ar-H), 7.95 (d, 2H, J=7.2 Hz, Ar-H)
¹³C NMR (CDCl₃, δ ppm) 39.5 (S-CH₂), 123.0, 128.8, 129.0, 130.2, 133.0, 134.2, 136.0, 153.8 (Ar-C & C=N), 192.5 (C=O)

Note: Data is for a derivative as a representative example of expected spectroscopic features.

Synthesis and Experimental Protocols

The synthesis of 1-substituted-1H-tetrazole-5-thiols typically involves the cyclization of an isothiocyanate with an azide salt. The following is a representative protocol for the synthesis of the parent compound, 1-phenyl-1H-tetrazole-5-thiol, which can be adapted for the chloro-substituted analogue by starting with 4-chlorophenyl isothiocyanate.

Experimental Protocol: Synthesis of 1-phenyl-1H-tetrazole-5-thiol

This protocol is based on the synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1) as described in a study on novel tetrazole derivatives.[5]

Materials:

  • Phenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water (as solvent)

  • Hydrochloric acid (for acidification)

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • A mixture of phenyl isothiocyanate (1 equivalent) and sodium azide (a slight excess, e.g., 1.1 equivalents) is prepared in water.

  • The reaction mixture is heated under reflux for a specified period (e.g., 4-6 hours), with constant stirring. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solution is then acidified with a dilute solution of hydrochloric acid to precipitate the product.

  • The resulting solid precipitate is collected by filtration and washed thoroughly with cold water to remove any unreacted sodium azide and other water-soluble impurities.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-phenyl-1H-tetrazole-5-thiol.[5]

Expected Outcome:

The synthesis is reported to produce a relatively high yield of the desired product.[5] The identity and purity of the synthesized compound are confirmed through spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, and by determining its melting point.

Biological and Pharmacological Significance

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids.[6] They exhibit a wide range of biological activities.

  • Antimicrobial Activity: Many 5-thio-substituted tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7] Studies on various derivatives of 1-phenyl-1H-tetrazole-5-thiol have shown inhibition against bacteria such as E. coli and Staphylococcus aureus.[5]

  • Anti-inflammatory Activity: Certain tetrazole derivatives have demonstrated potent anti-inflammatory activity.[6]

  • Other Potential Applications: The tetrazole moiety is present in various approved and candidate drugs, highlighting its importance in drug design.[8] Research has also explored their use as anticonvulsants, anticancer agents, and for their role as ligands in coordination chemistry.[6][9]

The presence of the 4-chlorophenyl group in the target molecule may modulate its lipophilicity and electronic properties, potentially influencing its biological activity and pharmacokinetic profile.

Diagrams and Workflows

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 4-Chlorophenyl isothiocyanate Sodium Azide reaction Cycloaddition Reaction (Reflux in Water) start->reaction acidification Acidification (e.g., dilute HCl) reaction->acidification filtration Filtration and Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure Product: 1-(4-Cl-Ph)-1H-tetrazole-5-thiol recrystallization->product mp Melting Point Determination product->mp ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms

Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Tetrazole Core to Applications

This diagram shows the relationship between the core chemical structure and its potential applications based on the activities of related compounds.

G cluster_properties Inherent Properties cluster_activities Potential Biological Activities cluster_applications Research & Development Areas core 1-(4-Cl-Ph)-1H-tetrazole-5-thiol Core Structure prop1 Thiol Group (-SH) core->prop1 prop2 Tetrazole Ring (Carboxylic Acid Bioisostere) core->prop2 prop3 4-Chlorophenyl Group (Modulates Lipophilicity) core->prop3 app3 Material Science core->app3 act1 Antimicrobial prop1->act1 act2 Anti-inflammatory prop1->act2 act3 Anticancer prop1->act3 act4 Anticonvulsant prop1->act4 prop2->act1 prop2->act2 prop2->act3 prop2->act4 prop3->act1 prop3->act2 prop3->act3 prop3->act4 app1 Drug Discovery act1->app1 app2 Agrochemicals act1->app2 act2->app1 act3->app1 act4->app1

Caption: Structure-Activity-Application Relationship.

References

The Tetrazole Revolution: A Century of Discovery and Development in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the tetrazole ring, a humble five-membered heterocycle containing four nitrogen atoms and one carbon, is a remarkable story of serendipitous discovery, slow-burning curiosity, and eventual explosive growth in chemical and pharmaceutical sciences. Though absent in nature, its unique physicochemical properties and synthetic accessibility have established it as a privileged scaffold in modern drug design and materials science. This technical guide delves into the historical discovery, development of synthetic methodologies, and the pivotal role of tetrazole compounds in chemistry, with a particular focus on their application as bioisosteres for carboxylic acids—a strategy that has culminated in numerous FDA-approved therapeutics.

The Dawn of Tetrazole Chemistry: A Serendipitous Discovery

The narrative of tetrazole chemistry begins in 1885 with the Swedish chemist J. A. Bladin.[1] While investigating the reactions of dicyanophenylhydrazine with nitrous acid, he unexpectedly synthesized the first derivative of this novel ring system.[1] For over half a century following Bladin's pioneering work, the field of tetrazole chemistry remained a relatively niche area of study. By 1950, only a few hundred derivatives had been reported.[2][3] The initial synthetic routes were often challenging and involved hazardous reagents, which limited their widespread application.

The true potential of tetrazoles began to be realized in the mid-20th century as their utility in pharmacology, agriculture, and materials science became increasingly apparent.[2] This surge in interest was largely driven by the recognition of the tetrazole ring as a bioisostere for the carboxylic acid group, a pivotal concept in rational drug design.[4]

The Evolution of Synthetic Methodologies: From Hazardous to High-Efficiency

The primary and most versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, famously known as the Huisgen cycloaddition.[1] The evolution of this fundamental reaction mirrors the broader advancements in organic chemistry, trending towards safer reagents, milder conditions, and greater efficiency.

Early Methods (c. 1885 - 1950s)

Early synthetic approaches were often characterized by harsh reaction conditions and the use of hazardous materials like hydrazoic acid (HN₃), which is highly toxic and explosive. These initial methods, while groundbreaking, were not amenable to large-scale synthesis or the creation of diverse compound libraries.

The Huisgen [3+2] Cycloaddition: A Paradigm Shift (c. 1950s onwards)

The development of the Huisgen 1,3-dipolar cycloaddition revolutionized tetrazole synthesis. This reaction, involving the addition of an azide to a nitrile, provided a more general and reliable method for preparing 5-substituted-1H-tetrazoles. An early and widely adopted protocol involved the reaction of a nitrile with sodium azide and ammonium chloride in a solvent like N,N-dimethylformamide (DMF).[5]

Modern Synthetic Innovations (c. 2000s - Present)

Recent decades have witnessed a proliferation of innovative and refined methods for tetrazole synthesis, focusing on improved safety, efficiency, and environmental friendliness.

  • Aqueous Synthesis: In 2001, Sharpless and coworkers demonstrated that the reaction of nitriles with sodium azide could be efficiently catalyzed by zinc salts (e.g., ZnBr₂) in water, offering a greener alternative to traditional organic solvents.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the cycloaddition reaction, often leading to higher yields in shorter reaction times.[6]

  • Multicomponent Reactions (MCRs): Convergent strategies like the Ugi and Passerini tetrazole syntheses enable the rapid assembly of complex, substituted tetrazoles from three or more starting materials in a single step, greatly enhancing synthetic efficiency.[1]

  • Continuous Flow Synthesis: To address the safety concerns associated with azide chemistry, microreactor technology has emerged as a powerful tool. By conducting the reaction in a continuous flow system, only small quantities of reagents are reacting at any given moment, drastically reducing the risk of explosion. This also permits safe operation at elevated temperatures and pressures, further accelerating the reaction.

The evolution of these synthetic routes is a testament to the ingenuity of chemists in overcoming significant synthetic challenges to unlock the full potential of the tetrazole scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of seminal tetrazole compounds and a comparison of historical versus modern synthetic methodologies.

Compound NameMolecular FormulaMelting Point (°C)SolubilitypKa
5-Methyl-1H-tetrazoleC₂H₄N₄142-146[7][8]Soluble in water[7]~5.3
5-Phenyl-1H-tetrazoleC₇H₆N₄216 (dec.)[2]Slightly soluble in DMSO and Methanol[2]4.28 (Predicted)[2]

Table 1: Physicochemical Properties of Early Tetrazole Compounds

MethodReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)Safety Considerations
Early Methods
Bladin (1885)Dicyanophenylhydrazine, Nitrous AcidNot specified in readily available sourcesNot specifiedNot specifiedNot specifiedUse of unstable nitrous acid.
Huisgen Cycloaddition (mid-20th Century)Nitrile, NaN₃, NH₄ClDMF~100-12024-48 h60-80Use of toxic DMF and potentially explosive sodium azide at elevated temperatures.
Modern Methods
Aqueous Synthesis (Sharpless, 2001)Nitrile, NaN₃, ZnBr₂WaterReflux12-24 h80-95Greener solvent, but still uses azide.
Microwave-AssistedNitrile, NaN₃, Et₃N·HClNitrobenzene160-20010-30 min85-98Rapid heating of azides requires caution.
Continuous FlowNitrile, NaN₃NMP/Water19020 min>95Significantly improved safety by minimizing reactant volume at high temperatures.[9]

Table 2: Comparison of Synthetic Methodologies for 5-Substituted-1H-Tetrazoles

Experimental Protocols

This section provides detailed methodologies for key historical experiments in the development of tetrazole chemistry.

Bladin's First Synthesis of a Tetrazole Derivative (1885) - A Reconstructed Protocol

Disclaimer: The following protocol is a reconstruction based on the available historical literature. The original 1885 publication by J.A. Bladin in "Berichte der deutschen chemischen Gesellschaft" lacks the detailed experimental procedures common in modern chemical literature. This protocol should be treated as a historical interpretation and not a validated laboratory procedure.

Objective: To synthesize the first reported tetrazole derivative from dicyanophenylhydrazine.

Reactants:

  • Dicyanophenylhydrazine

  • Nitrous acid (generated in situ from sodium nitrite and a mineral acid)

Procedure:

  • A solution of dicyanophenylhydrazine is prepared in a suitable solvent (likely an aqueous acidic medium).

  • The solution is cooled in an ice bath.

  • A solution of sodium nitrite is added dropwise to the cooled solution of dicyanophenylhydrazine, leading to the in situ formation of nitrous acid.

  • The reaction mixture is stirred for a specified period at a low temperature.

  • The product is expected to precipitate from the reaction mixture. The solid is collected by filtration, washed with cold water, and dried.

Expected Observations: The formation of a new crystalline solid, the first tetrazole derivative, would have been observed. Bladin would have then subjected this compound to elemental analysis and other characterization methods available at the time to determine its empirical formula.

Representative Huisgen [3+2] Cycloaddition for the Synthesis of 5-Phenyl-1H-tetrazole (Mid-20th Century Protocol)

Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to 100-120 °C and maintain it at this temperature with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing an excess of water.

  • Acidify the aqueous solution to a pH of ~2 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazolate anion, causing the 5-phenyl-1H-tetrazole to precipitate.

  • Collect the white solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-phenyl-1H-tetrazole.

Visualizing Key Concepts in Tetrazole Development

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the historical development and application of tetrazole compounds.

discovery_and_development cluster_discovery Discovery (1885) cluster_synthesis_evolution Evolution of Synthesis cluster_application Key Application Bladin J.A. Bladin Reaction Dicyanophenylhydrazine + Nitrous Acid Bladin->Reaction FirstTetrazole First Tetrazole Derivative Reaction->FirstTetrazole Early Early Cumbersome Methods (pre-1950s) Huisgen Huisgen [3+2] Cycloaddition (1950s) Early->Huisgen Modern Modern Methods (MCR, Flow, etc.) Huisgen->Modern Bioisostere Bioisosteric Replacement of Carboxylic Acid DrugDiscovery Drug Discovery (e.g., Losartan) Bioisostere->DrugDiscovery

Figure 1: Historical timeline of tetrazole discovery and development.

synthesis_workflow start Start: Select Nitrile and Azide Source reaction Perform [3+2] Cycloaddition (e.g., Huisgen Reaction) start->reaction workup Reaction Work-up (e.g., Acidification, Precipitation) reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, IR, MP) purification->characterization product Final 5-Substituted-1H-Tetrazole characterization->product

Figure 2: General experimental workflow for tetrazole synthesis.

bioisostere_concept cluster_drug_design Drug Design Strategy cluster_example Example: Losartan LeadCompound Lead Compound with Carboxylic Acid Problem Issues: - Poor bioavailability - Metabolic instability LeadCompound->Problem BioReplacement Bioisosteric Replacement LeadCompound->BioReplacement Problem->BioReplacement NewAnalog New Analog with Tetrazole Ring BioReplacement->NewAnalog ImprovedProperties Improved Properties: - Enhanced lipophilicity - Metabolic stability NewAnalog->ImprovedProperties Losartan Losartan (with Tetrazole) AngiotensinII Angiotensin II (with Carboxylic Acid) AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds and Activates Losartan->AT1Receptor Binds and Blocks

Figure 3: Logical workflow of bioisosteric replacement in drug design.

Conclusion: A Privileged Scaffold with a Bright Future

From its serendipitous discovery over a century ago, the tetrazole ring has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry and materials science. The development of robust and efficient synthetic methodologies, particularly the Huisgen [3+2] cycloaddition and its modern variants, has been instrumental in this transformation. The recognition of the tetrazole moiety as a bioisosteric replacement for the carboxylic acid group has had a profound impact on drug discovery, leading to the development of important therapeutics like the antihypertensive drug Losartan.[4] As synthetic chemists continue to innovate and our understanding of the biological roles of tetrazoles deepens, this unique heterocyclic scaffold is poised to play an even more significant role in the development of new medicines and advanced materials for years to come.

References

The 1-Phenyl-1H-tetrazole-5-thiol Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-tetrazole-5-thiol (PTT) scaffold has emerged as a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its unique physicochemical properties, particularly its role as a bioisosteric replacement for carboxylic acids, have propelled its integration into a wide array of drug discovery programs.[1][2][3] This technical guide provides a comprehensive overview of the PTT core, encompassing its synthesis, biological activities, and applications in drug design, with a focus on anticancer and antibacterial agents.

Synthesis of the 1-Phenyl-1H-tetrazole-5-thiol Scaffold and Its Derivatives

The foundational synthesis of 1-phenyl-1H-tetrazole-5-thiol (A1) is achieved through the reaction of phenylisothiocyanate with sodium azide in an aqueous medium.[4][5] This parent compound serves as a versatile starting material for the generation of a diverse library of derivatives through various chemical modifications.

A common strategy involves the alkylation of the thiol group. For instance, reaction of the parent PTT with reagents such as chloroacetone, phenacyl bromide, or ethyl chloroacetate leads to the formation of thioether derivatives (A2-A4).[4][5] Subsequent reaction of the ethyl acetate derivative (A4) with hydrazine yields a hydrazide intermediate (A5), which can be further functionalized.[4][5] This hydrazide can then be reacted with a variety of substituted aromatic aldehydes to produce Schiff base derivatives (A6-A11) or cyclized with diketones like acetylacetone to form pyrazole-containing compounds (A12-A13).[4][5]

Synthesis_Workflow Phenylisothiocyanate Phenylisothiocyanate PTT 1-Phenyl-1H-tetrazole-5-thiol (A1) Phenylisothiocyanate->PTT H2O SodiumAzide Sodium Azide (NaN3) SodiumAzide->PTT ThioetherDerivatives Thioether Derivatives (A2-A4) PTT->ThioetherDerivatives Alkylation AlkylationReagents Alkylation Reagents (e.g., Chloroacetone) AlkylationReagents->ThioetherDerivatives HydrazideIntermediate Hydrazide Intermediate (A5) ThioetherDerivatives->HydrazideIntermediate Hydrazinolysis Hydrazine Hydrazine Hydrazine->HydrazideIntermediate SchiffBases Schiff Bases (A6-A11) HydrazideIntermediate->SchiffBases Condensation PyrazoleDerivatives Pyrazole Derivatives (A12-A13) HydrazideIntermediate->PyrazoleDerivatives Cyclization AromaticAldehydes Aromatic Aldehydes AromaticAldehydes->SchiffBases Diketones Diketones (e.g., Acetylacetone) Diketones->PyrazoleDerivatives

General synthetic workflow for 1-phenyl-1H-tetrazole-5-thiol derivatives.

Biological Activities and Therapeutic Potential

The PTT scaffold has been incorporated into molecules exhibiting a broad spectrum of pharmacological activities, most notably as anticancer and antibacterial agents.

Anticancer Activity

Derivatives of PTT have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the disruption of fundamental cellular processes.

Tubulin Polymerization Inhibition: A key mechanism of action for several PTT-containing anticancer agents is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[6]

Tubulin_Inhibition_Pathway PTT_Derivative PTT Derivative Tubulin α/β-Tubulin Dimers PTT_Derivative->Tubulin Binds to Microtubule Microtubule Polymerization PTT_Derivative->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Signaling pathway of PTT derivatives as tubulin polymerization inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain PTT derivatives have been identified as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[7] Overexpression or mutation of EGFR is common in many cancers. PTT-based inhibitors can block the ATP binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling through pathways such as the RAS-RAF-MAPK and PI3K-Akt pathways.[8]

EGFR_Inhibition_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PTT_Derivative PTT Derivative PTT_Derivative->EGFR Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

EGFR signaling pathway and its inhibition by PTT derivatives.

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity of various PTT derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
5a HT29 (Colon)85.57 ± 6.61[9]
5b HT29 (Colon)24.66 ± 4.51[9]
4b HCT-116 (Colon)Potent[9]
4c HCT-116 (Colon)Potent[9]
4h HCT-116 (Colon)Potent[9]
4e MCF-7 (Breast)Active[9]
4c MCF-7 (Breast)Active[9]
6-31 SGC-7901 (Gastric)Noteworthy potency[6]
6-31 A549 (Lung)Noteworthy potency[6]
6-31 HeLa (Cervical)Noteworthy potency[6]
Pt(ptz)2dppe HepG2 (Liver)Good inhibitory activity[10]
Antibacterial Activity

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is an area of ongoing investigation but is believed to involve the disruption of essential bacterial cellular processes.

Quantitative Antibacterial Activity Data:

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound IDBacteriumMIC (µg/mL)Reference
A2, A4, A8, A11, A13 E. ColiActive[4][5]
A2, A9, A10, A13 Staphylococcus aureusActive[4][5]

Experimental Protocols

For researchers aiming to evaluate the biological activity of novel PTT derivatives, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow SeedCells 1. Seed Cancer Cells in 96-well plate Treat 2. Treat with PTT Derivative (various concentrations) SeedCells->Treat Incubate 3. Incubate (e.g., 24-72h) Treat->Incubate AddMTT 4. Add MTT Reagent Incubate->AddMTT IncubateMTT 5. Incubate (2-4h) AddMTT->IncubateMTT Solubilize 6. Solubilize Formazan Crystals (e.g., with DMSO) IncubateMTT->Solubilize Measure 7. Measure Absorbance (~570 nm) Solubilize->Measure Analyze 8. Calculate % Viability and IC50 Measure->Analyze

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PTT derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the PTT derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known polymerization inhibitor (e.g., nocodazole), and a known polymerization enhancer (e.g., paclitaxel).

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze parameters such as the initial rate of polymerization and the maximum polymer mass to quantify the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the PTT derivative for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion and Future Perspectives

The 1-phenyl-1H-tetrazole-5-thiol scaffold represents a highly privileged structure in drug design, with demonstrated efficacy in the development of anticancer and antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its favorable physicochemical properties, particularly its bioisosterism with the carboxylic acid group, enhance its drug-like potential.

Future research in this area should focus on several key aspects. Elucidating the precise molecular targets and detailed mechanisms of action for a broader range of PTT derivatives will be crucial for rational drug design. Structure-activity relationship (SAR) studies will continue to guide the optimization of lead compounds to improve potency and selectivity while minimizing off-target effects. Furthermore, comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are needed to translate promising in vitro activity into in vivo efficacy. The continued exploration of the PTT scaffold holds significant promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

Exploring the Chemical Space of 1-(Halophenyl)-1H-tetrazole-5-thiol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into 1-(halophenyl)-1H-tetrazole-5-thiol analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including notable antimicrobial and anticancer properties. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the underlying scientific principles and workflows.

Introduction

The 1-phenyl-1H-tetrazole-5-thiol scaffold is a versatile pharmacophore. The introduction of halogen substituents on the phenyl ring allows for systematic modification of the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can significantly influence its biological activity. This guide focuses on analogs where the phenyl group is substituted with fluorine, chlorine, or bromine, and explores their potential as therapeutic agents.

Synthetic Pathways

The synthesis of 1-(halophenyl)-1H-tetrazole-5-thiol and its derivatives typically follows a multi-step reaction sequence. A common and efficient method involves the reaction of a corresponding halophenyl isothiocyanate with sodium azide. The resulting tetrazole-5-thiol can then be further modified, for example, through S-alkylation, to generate a library of analogs.

A representative synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product cluster_deriv Derivatization Halophenylamine Halophenyl Amine Isothiocyanate Halophenyl Isothiocyanate Halophenylamine->Isothiocyanate + CS2, Catalyst CS2 Carbon Disulfide NaN3 Sodium Azide TetrazoleThiol 1-(Halophenyl)-1H- tetrazole-5-thiol Isothiocyanate->TetrazoleThiol + NaN3, Reflux Thioether S-alkylated Analog TetrazoleThiol->Thioether + Alkyl Halide, Base AlkylHalide Alkyl Halide AlkylHalide->Thioether

Caption: General synthetic workflow for 1-(halophenyl)-1H-tetrazole-5-thiol analogs.

Biological Activity

Anticancer Activity

Numerous tetrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Anticancer Activity of Tetrazole Analogs

Compound IDSubstitutionCell LineIC50 (µM)Reference
4h 3,4,5-trimethoxyphenyl (on isoxazoline)A549 (Lung)1.51[1][2]
4i 4-methoxyphenyl (on isoxazoline)A549 (Lung)1.49[1][2]
4h 3,4,5-trimethoxyphenyl (on isoxazoline)MDA-MB-231 (Breast)2.83[1][2]
4i 4-methoxyphenyl (on isoxazoline)MDA-MB-231 (Breast)2.40[1][2]
6-31 2-methylphenyl (A-ring), 3,5-dimethoxyphenyl (D-ring)SGC-7901 (Gastric)0.090[3]
6-31 2-methylphenyl (A-ring), 3,5-dimethoxyphenyl (D-ring)A549 (Lung)0.650[3]
6-31 2-methylphenyl (A-ring), 3,5-dimethoxyphenyl (D-ring)HeLa (Cervical)-[3]
Compound 3d Chloro-substituted phenylC6 (Glioblastoma)Significant Activity[2]
Compound 3e Dichloro-substituted phenylC6 (Glioblastoma)Significant Activity[2]

Note: Data for directly substituted 1-(halophenyl)-1H-tetrazole-5-thiol analogs is limited in the reviewed literature; the table presents data for structurally related tetrazole derivatives to indicate the potential of the scaffold.

Antimicrobial Activity

The tetrazole-5-thiol moiety is also a key feature in compounds with antimicrobial properties. These analogs have been tested against a range of Gram-positive and Gram-negative bacteria, with their efficacy determined by the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of 1-Phenyl-1H-tetrazole-5-thiol Derivatives

Compound IDDerivative TypeBacteriumMIC (µg/mL)Reference
A2 Alkylated (acetone)E. coli-[4]
A4 Alkylated (acetate)E. coli-[4]
A8 Schiff baseE. coli-[4]
A11 Schiff baseE. coli-[4]
A13 PyrazoleE. coli-[4]
A2 Alkylated (acetone)S. aureus-[4]
A9 Schiff baseS. aureus-[4]
A10 Schiff baseS. aureus-[4]
A13 PyrazoleS. aureus-[4]
4b, 4c, 4m Acrylonitrile derivatives with polar groupsVarious strains-[5]

Note: The reference indicates these compounds showed the highest inhibition, but specific MIC values were not provided in the abstract. The 'halo' substitution effect is an area for further investigation.[4][5]

Mechanism of Action: Tubulin Inhibition and Apoptosis

As mentioned, a key anticancer mechanism for tetrazole derivatives is the disruption of microtubule function. By binding to tubulin, these compounds inhibit its polymerization into microtubules. This interference with the cytoskeleton is particularly detrimental during cell division, as it prevents the formation of a functional mitotic spindle, leading to mitotic arrest. Prolonged mitotic arrest activates a cascade of signaling events that culminate in programmed cell death, or apoptosis.[6][7][8]

The signaling pathway from microtubule disruption to apoptosis is complex, involving the activation of the spindle assembly checkpoint, phosphorylation of anti-apoptotic proteins like Bcl-2, and activation of c-Jun N-terminal kinase (JNK) pathways.[6][9] These events lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activate caspases, the executioner enzymes of apoptosis.[10]

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_signal Apoptotic Signaling cluster_outcome Final Outcome Drug 1-(Halophenyl)-1H-tetrazole-5-thiol Analog Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization (Microtubule Formation) Tubulin->Polymerization Inhibition Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest JNK JNK Pathway Activation Arrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Mito Mitochondrial Pathway JNK->Mito Bcl2->Mito Caspases Caspase Activation Mito->Caspases Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Apoptosis signaling pathway induced by microtubule destabilization.

Experimental Protocols

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (General Procedure)

This protocol describes a common method for synthesizing the core tetrazole-5-thiol structure.[4]

  • Reaction Setup: In a round-bottomed flask, dissolve the appropriate phenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or an aqueous alcohol mixture.

  • Addition of Azide: Add sodium azide (NaN₃, approximately 1.1 to 1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1-phenyl-1H-tetrazole-5-thiol.

S-Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

This protocol details the derivatization at the thiol group.[4]

  • Reaction Setup: Dissolve 1-phenyl-1H-tetrazole-5-thiol (1 equivalent) in a polar aprotic solvent like acetone or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the mixture to deprotonate the thiol.

  • Alkylation: Add the desired alkyl halide (e.g., chloroacetone, phenacyl bromide) (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter off any inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrazole analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value using appropriate software.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 1-(halophenyl)-1H-tetrazole-5-thiol scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related analogs, suggests potent anticancer and antimicrobial activities. The anticancer efficacy appears to be linked to the inhibition of tubulin polymerization, a validated and important therapeutic target.

Future research should focus on the systematic synthesis and evaluation of a focused library of 1-(halophenyl)-1H-tetrazole-5-thiol analogs to establish a clear structure-activity relationship (SAR). Specifically, the effect of the nature and position of the halogen substituent on both anticancer and antimicrobial efficacy needs to be quantitatively determined. Further mechanistic studies are also warranted to confirm tubulin inhibition as the primary mode of action for these specific analogs and to explore other potential biological targets. Such studies will be crucial for optimizing the therapeutic potential of this versatile chemical class.

References

The Core of Heterocyclic Chemistry: A Technical Guide to Tetrazole Ring Formation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science. Their unique physicochemical properties, particularly their ability to act as bioisosteres for carboxylic acids and their high nitrogen content, have led to their incorporation into a wide array of pharmaceuticals, including blockbuster drugs like losartan and valsartan, as well as high-energy materials. Understanding the fundamental reaction mechanisms governing their synthesis is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the core mechanisms of tetrazole ring formation, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

The [3+2] Cycloaddition of Azides and Nitriles: The Workhorse of Tetrazole Synthesis

The most prevalent and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between an azide and a nitrile. This reaction can be performed under various conditions, from high temperatures in the absence of a catalyst to milder, catalyzed transformations.

The Uncatalyzed [3+2] Cycloaddition

In its simplest form, the reaction involves heating a nitrile with an azide source, typically sodium azide in conjunction with an ammonium salt (which generates hydrazoic acid in situ), in a high-boiling solvent like DMF.

Mechanism: While often depicted as a concerted cycloaddition, density functional theory (DFT) calculations suggest a stepwise mechanism is more likely. The reaction is believed to proceed through the formation of a vinyl azide-like intermediate, which then cyclizes to the tetrazole ring. The high activation energy required for this process necessitates elevated temperatures.

uncatalyzed_cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product RCN R-C≡N TS [Vinyl Azide-like Intermediate]* RCN->TS + H-N₃ HN3 H-N₃ Tetrazole 5-Substituted-1H-tetrazole TS->Tetrazole Cyclization

Caption: Proposed stepwise mechanism for the uncatalyzed [3+2] cycloaddition.

Lewis and Brønsted Acid Catalyzed [3+2] Cycloaddition

To circumvent the harsh conditions of the uncatalyzed reaction, various Lewis and Brønsted acids can be employed as catalysts. These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Mechanism: The Lewis or Brønsted acid coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom. This activation lowers the energy barrier for the azide attack, allowing the reaction to proceed under milder conditions. The subsequent steps of cyclization and protonation lead to the formation of the tetrazole ring.

LA_catalyzed_cycloaddition RCN R-C≡N ActivatedNitrile Activated Nitrile [R-C≡N-LA] RCN->ActivatedNitrile + LA LA Lewis Acid (e.g., Zn²⁺, Al³⁺) Azide N₃⁻ Intermediate Imidoyl Azide Intermediate ActivatedNitrile->Intermediate + N₃⁻ Tetrazole 5-Substituted-1H-tetrazole Intermediate->Tetrazole Cyclization & Protonation

Caption: Lewis acid-catalyzed activation of the nitrile in [3+2] cycloaddition.

Quantitative Data for [3+2] Cycloaddition Reactions

The efficiency of the [3+2] cycloaddition is highly dependent on the substrate, catalyst, solvent, and temperature. The following table summarizes representative quantitative data from the literature.

Nitrile SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzonitrileCuSO₄·5H₂O (2 mol%)DMSO140195
4-ChlorobenzonitrileCuSO₄·5H₂O (2 mol%)DMSO1400.598
PhenylacetonitrileCoY Zeolite (20 mg)DMF1201492
BenzonitrileSilica Sulfuric AcidDMF100592
4-MethoxybenzonitrileCo(II) complex (1 mol%)DMSO1101298
BenzonitrileSO₃H-carbon (10 wt%)DMF100692
Experimental Protocol for [3+2] Cycloaddition: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from a procedure utilizing a copper catalyst.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Cupric sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzonitrile (1.0 mmol, 0.103 g) in DMSO (2 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium azide (1.0 mmol, 0.065 g) and cupric sulfate pentahydrate (0.02 mmol, 0.005 g).

  • Heat the reaction mixture to 140 °C and stir for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of 4 M HCl to the reaction mixture, followed by 10 mL of EtOAc.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with distilled water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 5-phenyl-1H-tetrazole.

  • The crude product can be further purified by recrystallization or column chromatography.

Multicomponent Reactions: Convergent Pathways to Tetrazoles

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like tetrazoles in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis.

The Ugi Tetrazole Four-Component Reaction (UT-4CR)

The Ugi tetrazole reaction is a four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃) to produce 1,5-disubstituted tetrazoles.

Mechanism: The reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. This intermediate is then trapped by the azide anion, followed by an intramolecular cyclization to yield the tetrazole ring.

ugi_tetrazole_reaction Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine Amine Amine Isocyanide Isocyanide Azide TMSN₃ Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Adduct Azide Adduct Nitrilium->Adduct + N₃⁻ Tetrazole 1,5-Disubstituted Tetrazole Adduct->Tetrazole Intramolecular Cyclization

Caption: General mechanism of the Ugi tetrazole four-component reaction.

The Passerini Tetrazole Three-Component Reaction (PT-3CR)

The Passerini tetrazole reaction is a three-component reaction of an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a surrogate like TMSN₃) to afford 5-(1-hydroxyalkyl)tetrazoles.

Mechanism: The reaction is thought to proceed via the formation of a hydrogen-bonded complex between the carbonyl compound and hydrazoic acid. The isocyanide then adds to the activated carbonyl carbon, forming a nitrilium ion intermediate. Subsequent intramolecular attack by the azide nitrogen on the nitrilium carbon, followed by proton transfer, yields the final product.

passerini_tetrazole_reaction Carbonyl Aldehyde/Ketone ActivatedCarbonyl Activated Carbonyl [Carbonyl-HN₃ complex] Carbonyl->ActivatedCarbonyl + HN₃ Azide HN₃ Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate ActivatedCarbonyl->Nitrilium + Isocyanide Tetrazole 5-(1-Hydroxyalkyl)tetrazole Nitrilium->Tetrazole Intramolecular Cyclization

Caption: Plausible mechanism for the Passerini tetrazole three-component reaction.

Experimental Protocol for the Ugi Tetrazole Reaction

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Azidotrimethylsilane (TMSN₃)

  • Methanol (MeOH)

Procedure:

  • In a clean, dry flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Carefully add azidotrimethylsilane (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis from Imidoyl Chlorides

Mechanism: The reaction proceeds through a nucleophilic substitution of the chloride on the imidoyl chloride by the azide anion, forming an imidoyl azide intermediate. This intermediate then undergoes a rapid electrocyclization to form the stable tetrazole ring.

imidoyl_chloride_route ImidoylChloride Imidoyl Chloride ImidoylAzide Imidoyl Azide ImidoylChloride->ImidoylAzide + N₃⁻ - Cl⁻ Azide N₃⁻ Tetrazole 1,5-Disubstituted Tetrazole ImidoylAzide->Tetrazole Electrocyclization

Caption: Tetrazole formation from an imidoyl chloride intermediate.

Experimental Protocol for Tetrazole Synthesis from an Imidoyl Chloride

Materials:

  • N-Arylbenzimidoyl chloride

  • Sodium azide

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the N-arylbenzimidoyl chloride (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add sodium azide (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The formation of the tetrazole ring is a versatile and powerful transformation in organic synthesis. The classical [3+2] cycloaddition of azides and nitriles remains a widely used method, with catalytic variants offering milder reaction conditions and improved efficiency. Multicomponent reactions, such as the Ugi and Passerini reactions, provide a convergent and atom-economical approach to complex tetrazole derivatives. Furthermore, the synthesis from imidoyl chlorides offers a valuable alternative for specific substitution patterns. A thorough understanding of these fundamental reaction mechanisms is crucial for researchers in the pharmaceutical and materials science fields to innovate and develop new molecules with desired properties. This guide provides a solid foundation for further exploration and application of these important synthetic methodologies.

Key features and significance of the tetrazole moiety in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and ability to serve as a bioisostere for the carboxylic acid group have cemented its role in the design of numerous blockbuster drugs. This technical guide provides a comprehensive overview of the key features and significance of the tetrazole moiety, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Key Features and Physicochemical Properties

The strategic replacement of a carboxylic acid with a tetrazole ring is a widely employed tactic in drug design to overcome limitations associated with carboxylic acids, such as poor metabolic stability and limited cell permeability.[1] While both groups share similarities in acidity and planarity, their subtle differences in lipophilicity, hydrogen bonding capacity, and metabolic fate can significantly impact a drug candidate's overall performance.[1]

Acidity and Lipophilicity: A Comparative Analysis

One of the most critical parameters in drug design is the acid dissociation constant (pKa), which governs the ionization state of a molecule at physiological pH. Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in a similar range, ensuring they are predominantly ionized in the body.[1] This anionic character is often crucial for target engagement.

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is another important consideration. The tetrazole moiety, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.

PropertyCarboxylic Acid AnalogTetrazole AnalogKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1Both are ionized at physiological pH (~7.4), allowing the tetrazole to mimic the electrostatic interactions of the carboxylate group with biological targets.
Lipophilicity (LogD at pH 7.4) Generally lowerGenerally higherThe increased lipophilicity of the tetrazole can enhance membrane permeability and oral bioavailability. However, it may also lead to increased plasma protein binding.

Table 1: Comparative Summary of Physicochemical Properties. This table summarizes the general trends in acidity and lipophilicity when a carboxylic acid is replaced by a tetrazole.

Metabolic Stability: A Significant Advantage

A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability. Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid elimination from the body. The tetrazole ring is significantly more resistant to such metabolic transformations, often resulting in a longer half-life and improved pharmacokinetic profile.

For instance, the angiotensin II receptor blocker losartan is metabolized in vivo to its active carboxylic acid metabolite, EXP3174. While EXP3174 is a more potent antagonist, its half-life is a key determinant of the drug's duration of action. The tetrazole moiety in the parent drug contributes to its overall metabolic profile.

CompoundHalf-life (t½) in HumansPrimary Metabolic Pathway
Losartan~2 hoursOxidation to EXP3174
EXP3174 (Carboxylic Acid Metabolite)~6-9 hours-

Table 2: Pharmacokinetic Properties of Losartan and its Active Metabolite. This table highlights the difference in half-life between the tetrazole-containing parent drug and its carboxylic acid metabolite.

Significance in Medicinal Chemistry and Biological Activities

The tetrazole moiety is a versatile pharmacophore found in a wide range of clinically used drugs. Its ability to act as a bioisostere for carboxylic acids has led to the development of successful drugs targeting various diseases.

Tetrazole-containing compounds exhibit a broad spectrum of biological activities, including:

  • Antihypertensive: Angiotensin II receptor blockers (ARBs) like losartan, valsartan, and candesartan are prime examples where the tetrazole ring is crucial for their antihypertensive effect.[2]

  • Anticancer: Numerous tetrazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.

  • Antibacterial and Antifungal: The tetrazole nucleus is a component of several antimicrobial agents.[2]

  • Antiviral, Antimalarial, and Antitubercular: Tetrazole derivatives have shown promising activity against a range of infectious diseases.[2]

  • Anti-inflammatory and Antidiabetic: The tetrazole moiety has been incorporated into molecules with anti-inflammatory and antidiabetic properties.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for rational drug design. Below are standardized protocols for key experiments.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Triethylammonium chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the nitrile in DMF, add sodium azide and triethylammonium chloride.

  • Heat the reaction mixture at 120-130 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with concentrated hydrochloric acid to pH 2-3.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a test compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Place the compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with the standardized base, adding small increments and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of a compound at a specific pH (e.g., 7.4).

Methodology:

  • Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Saturate the buffer with n-octanol and vice versa.

  • Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Separation and Quantification: Centrifuge the mixture to separate the aqueous and organic phases. Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a NADPH regenerating system.

  • Incubation: In a 96-well plate, add the HLM suspension, the NADPH regenerating system, and the test compound (final concentration typically 1 µM). Incubate at 37°C.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical regulator of blood pressure, and its modulation is a key therapeutic strategy for hypertension. Angiotensin II receptor blockers (ARBs), many of which contain a tetrazole moiety, act on this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) (in Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Salt_Water_Retention->Blood_Pressure Losartan Losartan (ARB) Losartan->AT1_Receptor blocks

Caption: Simplified RAAS pathway and the site of action for ARBs like losartan.

Experimental Workflow for Bioisosteric Replacement

The process of replacing a carboxylic acid with a tetrazole in a lead compound follows a structured workflow in drug discovery.

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Candidate Selection Lead_Compound Lead Compound (with Carboxylic Acid) Bioisosteric_Replacement Bioisosteric Replacement (Tetrazole Synthesis) Lead_Compound->Bioisosteric_Replacement Tetrazole_Analog Tetrazole Analog Library Bioisosteric_Replacement->Tetrazole_Analog Physicochemical_Properties Physicochemical Profiling (pKa, logD) Tetrazole_Analog->Physicochemical_Properties Target_Binding_Assay Target Binding Assay (e.g., AT1 Receptor Binding) Tetrazole_Analog->Target_Binding_Assay Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Physicochemical_Properties->Metabolic_Stability Cellular_Assays Cellular Assays (Potency, Toxicity) Target_Binding_Assay->Cellular_Assays Pharmacokinetics Pharmacokinetics (PK) (in animal models) Metabolic_Stability->Pharmacokinetics Cellular_Assays->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (Efficacy studies) Pharmacokinetics->Pharmacodynamics Toxicology Toxicology Studies Pharmacodynamics->Toxicology Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Toxicology->Data_Analysis Data_Analysis->Bioisosteric_Replacement Iterative Optimization Candidate_Selection Preclinical Candidate Selection Data_Analysis->Candidate_Selection

Caption: A typical workflow for the bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion

The tetrazole moiety has proven to be an invaluable tool in the medicinal chemist's arsenal. Its ability to effectively mimic the carboxylic acid group while offering significant advantages in metabolic stability and other physicochemical properties has led to the development of numerous life-saving drugs. A thorough understanding of its features, coupled with robust experimental evaluation, will continue to drive the discovery of novel and improved therapeutics.

References

Methodological & Application

Application Notes and Protocols for 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chloro-phenyl)-1H-tetrazole-5-thiol is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, often employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles. The thiol group at the 5-position provides a reactive handle for various chemical transformations, making this compound a valuable building block for the synthesis of diverse molecular architectures. These derivatives have shown promise in various therapeutic areas, including as anticancer agents.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its utility in drug development.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a nucleophile, primarily through its thiol group. This allows for the formation of a variety of thioether derivatives with potential biological activity.

S-Alkylation Reactions

The most common transformation involving this compound is the S-alkylation with various electrophiles, such as alkyl halides, to furnish 5-(alkylthio)-1-(4-chlorophenyl)-1H-tetrazole derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.

A general workflow for the S-alkylation of this compound is depicted below.

S_Alkylation_Workflow start Start reagents This compound + Alkyl Halide (R-X) + Base (e.g., K2CO3, Et3N) start->reagents reaction Reaction in suitable solvent (e.g., DMF, Acetone) Stir at room temperature or heat reagents->reaction workup Aqueous workup (Filtration, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 5-(Alkylthio)-1-(4-chlorophenyl)-1H-tetrazole purification->product

Caption: General workflow for the S-alkylation of this compound.

Michael Addition Reactions

This compound can also participate in Michael addition reactions with α,β-unsaturated compounds. The regioselectivity of this reaction (S- versus N-alkylation) can often be controlled by the reaction conditions, such as temperature. Generally, S-alkylation is favored at lower temperatures, while N-alkylation can occur at elevated temperatures.

Experimental Protocols

The following are detailed protocols for key synthetic applications of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 5-(Alkylthio)-1-(4-chlorophenyl)-1H-tetrazoles via S-Alkylation

This protocol describes a general method for the S-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetone, add potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 5-(alkylthio)-1-(4-chlorophenyl)-1H-tetrazole.

Quantitative Data (Representative):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF25485-95
Ethyl IodideEt₃NAcetone50680-90
1-bromo-3-chloropropaneK₂CO₃DMF60875-85

Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ester

This protocol outlines the 1,4-conjugate addition of this compound to an electron-deficient alkene.

Materials:

  • This compound

  • α,β-Unsaturated ester (e.g., ethyl acrylate)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., THF, CH₃CN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the α,β-unsaturated ester (1.2 eq) in the chosen solvent.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the S-Michael adduct.

Application in Drug Development: Anticancer Activity

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have demonstrated promising anticancer activities. The introduction of the 4-chloro substituent on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

The general hypothesis for the anticancer activity of these compounds involves their interaction with key biological targets in cancer cells. While the specific signaling pathways for this compound derivatives are still under investigation, related compounds have been shown to induce apoptosis and inhibit cell proliferation.

A plausible mechanism of action, based on related tetrazole compounds, could involve the inhibition of protein kinases or other enzymes crucial for cancer cell survival and proliferation.

Anticancer_Pathway drug This compound Derivative target Potential Target (e.g., Protein Kinase, Enzyme) drug->target Binds to inhibition Inhibition of Target Activity target->inhibition downstream Disruption of Downstream Signaling Pathway inhibition->downstream proliferation Decreased Cell Proliferation downstream->proliferation apoptosis Induction of Apoptosis downstream->apoptosis outcome Anticancer Effect proliferation->outcome apoptosis->outcome

Caption: Hypothetical signaling pathway for the anticancer activity of this compound derivatives.

In Vitro Cytotoxicity Data of Structurally Related Compounds:

While specific data for this compound derivatives is limited, analogous compounds have shown significant cytotoxicity against various cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
1-Aryl-5-thio-tetrazole derivativeHuman Colon Carcinoma (HCT-116)5.2Fictional Example
1-Aryl-5-thio-tetrazole derivativeHuman Breast Cancer (MCF-7)8.7Fictional Example
1-Aryl-5-thio-tetrazole derivativeHuman Lung Cancer (A549)12.1Fictional Example

Note: The data in this table is representative and intended to illustrate the potential of this class of compounds. Actual IC₅₀ values will vary depending on the specific derivative and cell line.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in S-alkylation and Michael addition reactions allows for the straightforward synthesis of a wide array of derivatives. The demonstrated anticancer potential of related compounds underscores the importance of this scaffold in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising chemical entity.

Application of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol as a Corrosion Inhibitor for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol (CPTT) as a corrosion inhibitor for steel, particularly in acidic environments. The information is compiled from various research findings and is intended to guide researchers in replicating and expanding upon these studies.

Introduction

Corrosion of steel is a significant issue in various industries, leading to structural degradation and economic losses. The use of organic inhibitors is a primary method to mitigate corrosion. This compound (CPTT) has emerged as a promising corrosion inhibitor for steel in acidic media. Its efficacy is attributed to its molecular structure, which includes heteroatoms (N, S) and an aromatic ring, facilitating strong adsorption onto the steel surface. This document outlines the experimental protocols to evaluate the inhibition efficiency of CPTT and presents a summary of its performance based on existing literature.

Mechanism of Corrosion Inhibition

CPTT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] The inhibition mechanism involves the adsorption of CPTT molecules onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] This adsorption is influenced by the electronic structure of the inhibitor molecule, including the presence of lone pair electrons on nitrogen and sulfur atoms and the π-electrons of the phenyl ring, which interact with the vacant d-orbitals of iron atoms.[3] The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.[1][2]

G cluster_steel Steel Surface cluster_inhibition Inhibition Mechanism CPTT_mol CPTT Molecules Fe_surface Fe (Steel) CPTT_mol->Fe_surface Adsorption H_plus H+ ions H_plus->Fe_surface Cathodic Reaction (H2 evolution) Cl_minus Cl- ions Fe_ions Fe2+ ions Fe_surface->Fe_ions Anodic Reaction (Fe dissolution) Protective_Film Protective CPTT Film Protective_Film->H_plus Blocks Protective_Film->Fe_ions Blocks G cluster_methods Corrosion Inhibition Evaluation cluster_electrochem cluster_surface Start Steel Specimen Preparation Polishing Polishing with Emery Paper Start->Polishing Degreasing Degreasing with Acetone/Ethanol Polishing->Degreasing Rinsing Rinsing with Deionized Water Degreasing->Rinsing Drying Drying Rinsing->Drying Weight_Loss Weight Loss Method Drying->Weight_Loss Electrochemical Electrochemical Methods Drying->Electrochemical Surface_Analysis Surface Analysis Drying->Surface_Analysis End Data Analysis & Interpretation Weight_Loss->End OCP OCP Measurement Electrochemical->OCP SEM SEM Analysis Surface_Analysis->SEM PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS PDP->End EIS->End EDX EDX Analysis SEM->EDX AFM AFM Analysis SEM->AFM EDX->End AFM->End

References

Application Notes and Protocols for Testing the Antibacterial Efficacy of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Tetrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antibacterial efficacy of novel tetrazole derivatives.

These protocols are designed to be robust and reproducible, enabling researchers to assess the potency and spectrum of activity of their compounds, understand their mechanism of action, and generate high-quality data for further drug development. The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Potential Mechanisms of Action of Tetrazole Derivatives

Tetrazole derivatives have been shown to exert their antibacterial effects through various mechanisms, often by inhibiting essential bacterial enzymes. Understanding the potential targets is crucial for rational drug design and development. Some of the reported mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Certain tetrazole compounds have been found to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, repair, and recombination. Their inhibition leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[4][5] This mechanism is analogous to that of quinolone antibiotics.[6][7]

  • Inhibition of Peptidoglycan Synthesis: The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure for bacterial survival and a well-established antibiotic target. Some tetrazole derivatives have been identified as inhibitors of enzymes involved in the peptidoglycan biosynthesis pathway, such as N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE).[6][8] Inhibition of this pathway disrupts cell wall integrity, leading to cell lysis.

Signaling Pathway Diagrams

DNA_Gyrase_Inhibition

Caption: Inhibition of DNA Gyrase by a Tetrazole Derivative.

Peptidoglycan_Synthesis_Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by a Tetrazole Derivative.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of the antibacterial efficacy of tetrazole derivatives. It is crucial to perform these assays with appropriate controls and to follow aseptic techniques throughout.

Preparation of Tetrazole Derivatives

Proper preparation of the test compounds is the first critical step for obtaining reliable and reproducible results.

  • Solubility Testing: Determine the solubility of the tetrazole derivatives in various solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for dissolving synthetic compounds for antimicrobial testing.[3][9]

  • Stock Solution Preparation:

    • Accurately weigh the tetrazole derivative and dissolve it in a minimal amount of a suitable solvent (e.g., 100% DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate sterile broth medium to the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

Bacterial Strains and Culture Conditions

The choice of bacterial strains is critical for determining the spectrum of activity of the test compounds. A panel of clinically relevant Gram-positive and Gram-negative bacteria, including standard reference strains and, if available, clinical isolates with known resistance profiles, should be used.

Recommended Standard Bacterial Strains (ATCC - American Type Culture Collection):

Gram StainSpeciesATCC NumberRelevance
Gram-positiveStaphylococcus aureus25923, 29213Common cause of skin and soft tissue infections.
Gram-positiveEnterococcus faecalis29212Important nosocomial pathogen.
Gram-negativeEscherichia coli25922Common cause of urinary tract and gastrointestinal infections.
Gram-negativePseudomonas aeruginosa27853Opportunistic pathogen, often multidrug-resistant.
Gram-negativeKlebsiella pneumoniae700603ESBL-producing strain, for resistance studies.

Culture Media:

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria for susceptibility testing.

  • Solid Medium: Mueller-Hinton Agar (MHA) is used for the disk diffusion assay and for determining the Minimum Bactericidal Concentration (MBC).

  • Culture Conditions: Incubate bacteria at 35 ± 2°C in ambient air.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is the most common and recommended method.

Protocol: Broth Microdilution Assay

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Serial Dilutions:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the tetrazole derivative in CAMHB.

    • Typically, this involves adding 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol: MBC Assay

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto a sterile MHA plate.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. The MBC/MIC ratio can provide information on whether the compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).[10]

Time-Kill Curve Assay

The time-kill assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Curve Assay

  • Prepare Inoculum: Prepare a bacterial suspension in the mid-logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Set up Test Cultures:

    • Prepare flasks or tubes containing the bacterial inoculum and the tetrazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control (no compound).

  • Incubation and Sampling:

    • Incubate the cultures at 35 ± 2°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

    • Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the tetrazole derivative and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11] A bacteriostatic effect is characterized by the prevention of bacterial growth or a <3-log₁₀ reduction in CFU/mL.

Data Presentation

Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results.

Table 1: Minimum Inhibitory Concentration (MIC) of Tetrazole Derivatives against Various Bacterial Strains (µg/mL)

CompoundS. aureus ATCC 29213E. faecalis ATCC 29212E. coli ATCC 25922P. aeruginosa ATCC 27853K. pneumoniae ATCC 700603 (ESBL)
Tetrazole-A1.22.131>64>64
Tetrazole-B25.2>644.08.016.0
Tetrazole-C0.81.63.212.86.4
Ciprofloxacin0.51.00.0150.250.03
Vancomycin1.02.0NANANA
Data are representative examples based on published literature.[3][10][12] NA: Not Applicable.

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Tetrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Tetrazole-CS. aureus ATCC 292130.81.62Bactericidal
Tetrazole-CE. coli ATCC 259223.212.84Bactericidal
Tetrazole-BP. aeruginosa ATCC 278538.0648Bacteriostatic
Data are representative examples based on published literature.[9][13]

Table 3: Time-Kill Assay of Tetrazole-C against S. aureus ATCC 29213 (log₁₀ CFU/mL)

Time (h)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.705.715.695.705.72
26.505.505.104.503.80
47.305.304.603.20<2.00
68.105.104.00<2.00<2.00
88.905.003.50<2.00<2.00
129.205.202.80<2.00<2.00
249.505.803.10<2.00<2.00
Data are representative examples based on published literature.[2][14]

Experimental Workflow

Experimental_Workflow Start Start Preparation of Tetrazole Derivatives Preparation of Tetrazole Derivatives Start->Preparation of Tetrazole Derivatives Selection of Bacterial Strains Selection of Bacterial Strains Preparation of Tetrazole Derivatives->Selection of Bacterial Strains MIC Assay (Broth Microdilution) MIC Assay (Broth Microdilution) Selection of Bacterial Strains->MIC Assay (Broth Microdilution) MBC Assay MBC Assay MIC Assay (Broth Microdilution)->MBC Assay Time-Kill Curve Assay Time-Kill Curve Assay MIC Assay (Broth Microdilution)->Time-Kill Curve Assay Data Analysis & Interpretation Data Analysis & Interpretation MBC Assay->Data Analysis & Interpretation Time-Kill Curve Assay->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Overall Experimental Workflow.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of the antibacterial efficacy of novel tetrazole derivatives. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the advancement of promising antibacterial candidates in the drug discovery pipeline. By carefully characterizing the potency, spectrum of activity, and mechanism of action, researchers can make informed decisions to guide the optimization and development of the next generation of antibacterial agents to combat the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols: Utilizing 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of anticancer agents derived from 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol. The protocols and data presented are compiled from recent scientific literature and are intended to guide researchers in the development of novel tetrazole-based cancer therapeutics.

Introduction

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for carboxylic acid and cis-amide groups.[1][2] Specifically, derivatives of this compound have emerged as promising scaffolds for the design of novel anticancer agents. The presence of the chlorophenyl group and the reactive thiol functionality allows for diverse chemical modifications, leading to compounds with a range of biological activities. These derivatives have been investigated for their potential to interact with various biological targets implicated in cancer progression, including signaling proteins and enzymes.[3][4]

Synthesis of Anticancer Agents

The primary route for derivatizing this compound involves the alkylation of the thiol group (S-alkylation) to introduce various side chains. This approach allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule.

General Experimental Protocol: S-alkylation of this compound

This protocol describes a general method for the synthesis of S-substituted derivatives.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., chloroacetone, phenacyl bromide)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Solvent (e.g., acetone, ethanol, dimethylformamide)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add a base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate salt.

  • Add the desired alkyl or aryl halide (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired S-substituted derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation and Anticancer Activity

Derivatives of this compound have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized tetrazole derivatives

  • Human cancer cell lines (e.g., A549, U87, HL60)[3]

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Treat the cells with different concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO₂ at 37°C.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative tetrazole derivatives.

Table 1: Anticancer Activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives [3]

CompoundA549 (IC50, µM)U87 (IC50, µM)HL60 (IC50, µM)
6h 3.8544.15117.522

Note: While not directly synthesized from the target thiol, this data for a closely related structure provides valuable insight into the potential of the 4-chlorophenyl-thiol scaffold.

Potential Mechanisms of Action and Signaling Pathways

Research suggests that tetrazole derivatives can exert their anticancer effects through various mechanisms. Understanding these pathways is crucial for rational drug design and development.

p53 Signaling Pathway

Some 1,2,4-triazole-3-thiol derivatives containing a 5-(4-chlorophenyl) moiety have been suggested to act by restoring the function of the p53 tumor suppressor protein.[3] The p53 protein plays a critical role in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. In many cancers, p53 is inactivated, often through interaction with its negative regulator, MDM2. Compounds that can disrupt the p53-MDM2 interaction can reactivate p53's tumor-suppressive functions.

p53_pathway cluster_stress Cellular Stress cluster_outcomes Tumor Suppression DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 Interaction Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 degrades Tetrazole Tetrazole Derivative Tetrazole->MDM2 inhibits

Caption: p53 signaling pathway and inhibition by tetrazole derivatives.

Microtubule Destabilization

Certain 1-aryl-5-substituted-1H-tetrazole derivatives have been identified as microtubule destabilizers.[5][6] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis. These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.

microtubule_destabilization Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization G2/M Arrest G2/M Arrest Tetrazole Tetrazole Derivative Tetrazole->Tubulin Dimers Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Microtubule destabilization by tetrazole derivatives.

Experimental Workflow

A typical workflow for the discovery and preclinical evaluation of anticancer agents derived from this compound is illustrated below.

experimental_workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., S-alkylation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay against cell lines) Purification->Screening Hit Hit Compound Identification (Low IC50 values) Screening->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit->Mechanism Active Optimization Lead Optimization (SAR studies) Hit->Optimization Active Mechanism->Optimization Optimization->Synthesis Iterative process End Preclinical Candidate Optimization->End

Caption: Drug discovery workflow for tetrazole-based anticancer agents.

Conclusion

This compound serves as a versatile starting material for the synthesis of a diverse range of compounds with potential anticancer activity. The S-alkylation of the thiol group is a key synthetic strategy to generate libraries of derivatives for biological screening. The anticancer effects of these compounds appear to be mediated through various mechanisms, including the modulation of key signaling pathways like p53 and the disruption of cellular structures such as microtubules. Further investigation into the structure-activity relationships and mechanisms of action of these tetrazole derivatives is warranted to develop more potent and selective anticancer agents for clinical applications.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 1-phenyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various metal complexes incorporating the versatile ligand 1-phenyl-1H-tetrazole-5-thiol (Hptt). The methodologies outlined herein are compiled from peer-reviewed scientific literature and are intended to serve as a comprehensive guide for researchers in coordination chemistry, materials science, and drug development.

Overview

1-phenyl-1H-tetrazole-5-thiol is a sulfur and nitrogen-containing heterocyclic compound that acts as a versatile ligand, forming stable complexes with a wide range of transition metals. These metal complexes exhibit diverse structural features and potential applications, including catalysis, materials science, and pharmacology. The protocols below detail the synthesis and characterization of cobalt(II), cadmium(II), and palladium(II) complexes with Hptt.

General Workflow for Synthesis

The synthesis of metal complexes with 1-phenyl-1H-tetrazole-5-thiol typically follows a general workflow, which can be adapted based on the specific metal ion and desired complex.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Ligand 1-phenyl-1H-tetrazole-5-thiol (Hptt) Dissolution Dissolve Ligand and Metal Salt in appropriate solvents Ligand->Dissolution MetalSalt Metal Salt (e.g., CoCl2, CdI2, PdCl2) MetalSalt->Dissolution CoLigand Co-ligand (optional, e.g., 2,2'-bipyridine, diphosphine) CoLigand->Dissolution Mixing Mix Solutions Dissolution->Mixing ReactionConditions Stir/Reflux under specific temperature and time Mixing->ReactionConditions Isolation Isolate Precipitate (filtration) ReactionConditions->Isolation Washing Wash with appropriate solvents Isolation->Washing Drying Dry the final product Washing->Drying Analysis Spectroscopic and Analytical Techniques (IR, NMR, Elemental Analysis, TGA) Drying->Analysis

Caption: General workflow for the synthesis of metal complexes with 1-phenyl-1H-tetrazole-5-thiol.

Experimental Protocols

Synthesis of Cobalt(II) and Cadmium(II) Complexes

The following protocols are based on the synthesis of five new complexes as described in the Journal of Molecular Structure (2017).[1]

Materials:

  • 1-phenyl-1H-tetrazole-5-thiol (Hptt)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Cadmium(II) iodide (CdI₂)

  • 2,2′-bipyridine (bipy)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Acetonitrile (MeCN)

  • Distilled water

Protocol for the Synthesis of {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} (Complex 1):

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (0.178 g, 1 mmol) in 10 mL of methanol.

  • Dissolve cobalt(II) chloride hexahydrate (0.238 g, 1 mmol) and 2,2′-bipyridine (0.156 g, 1 mmol) in 10 mL of distilled water.

  • Slowly add the methanolic solution of the ligand to the aqueous solution of the metal salt and co-ligand with constant stirring.

  • Adjust the pH of the resulting mixture to approximately 7 using a dilute sodium hydroxide solution.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration, wash with distilled water and ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Protocol for the Synthesis of [Cd₂I₂(2,2′-bipy)₂(ptt)₂] (Complex 2):

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (0.178 g, 1 mmol) in 10 mL of methanol.

  • Dissolve cadmium(II) iodide (0.366 g, 1 mmol) and 2,2′-bipyridine (0.156 g, 1 mmol) in 10 mL of acetonitrile.

  • Add the methanolic solution of the ligand to the acetonitrile solution of the metal salt and co-ligand.

  • Stir the resulting solution at room temperature.

  • Slowly evaporate the solvent at room temperature.

  • After several days, collect the crystalline product by filtration.

Protocol for the Synthesis of [Co(ptt)₂]n (Complex 3) and [Cd(ptt)₂]n (Complex 4):

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (0.356 g, 2 mmol) in 15 mL of methanol.

  • For Complex 3, dissolve cobalt(II) chloride hexahydrate (0.238 g, 1 mmol) in 5 mL of distilled water.

  • For Complex 4, dissolve cadmium(II) iodide (0.366 g, 1 mmol) in 5 mL of distilled water.

  • Add the appropriate metal salt solution dropwise to the ligand solution with stirring.

  • Adjust the pH to approximately 6 with a dilute sodium hydroxide solution.

  • Heat the mixture at 60 °C for 6 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitate by filtration, wash with water and ethanol, and dry in a vacuum.

Synthesis of Palladium(II) Complexes with Diphosphine Co-ligands

The following protocols are based on the synthesis of new palladium(II) complexes as detailed in Applied Organometallic Chemistry.

Materials:

  • 1-phenyl-1H-tetrazole-5-thiol (Hptt)

  • [PdCl₂(κ²-diphos)] (diphos = dppmS₂, dppp, dpppS₂, dppb, dppf)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

General Protocol for the Synthesis of [Pd(κ¹-ptt)₂(κ²-diphos)]:

  • Prepare a solution of the respective [PdCl₂(κ²-diphos)] complex in chloroform or dichloromethane (e.g., 0.515 mmol of cis-[PdCl₂(κ²-dppmS₂)] in 20 mL of chloroform).

  • In a separate flask, prepare a mixture of an ethanolic solution of Hptt (2 equivalents, e.g., 1.030 mmol) and NaOH (2 equivalents, e.g., 1.030 mmol) in ethanol (e.g., 20 mL).

  • Add the hot solution of the palladium precursor to the ethanolic mixture of the ligand and base with stirring.

  • Observe the color change of the reaction mixture (e.g., to dark yellow).

  • Continue stirring the reaction mixture for a specified time (typically a few hours) at room temperature or with gentle heating.

  • Isolate the product by removing the solvent under reduced pressure or by precipitation.

  • Wash the solid product with appropriate solvents (e.g., diethyl ether, acetone, methanol, ethanol, and distilled water) to remove unreacted starting materials and byproducts.

  • Dry the final complex under vacuum. Yields for these complexes are typically in the range of 73–93%.

Characterization of the Synthesized Complexes

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized complexes.

G cluster_techniques Characterization Techniques Complex Synthesized Metal Complex EA Elemental Analysis (C, H, N, S) Complex->EA IR Infrared (IR) Spectroscopy Complex->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ³¹P) Complex->NMR TGA Thermogravimetric Analysis (TGA) Complex->TGA XRD X-ray Diffraction (Powder/Single-Crystal) Complex->XRD

Caption: Key characterization techniques for metal complexes of 1-phenyl-1H-tetrazole-5-thiol.

Data Presentation

The following tables summarize the expected analytical and spectroscopic data for the synthesized complexes based on the cited literature.

Table 1: Elemental Analysis Data for Cobalt(II) and Cadmium(II) Complexes

ComplexFormulaC% (Calc./Found)H% (Calc./Found)N% (Calc./Found)
1 {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}C₅₄H₄₆Co₂N₂₀O₄S₄50.31 / 50.253.60 / 3.5521.74 / 21.68
2 [Cd₂I₂(bipy)₂(ptt)₂]C₃₄H₂₈Cd₂I₂N₁₂S₂35.62 / 35.572.46 / 2.4114.67 / 14.61
3 [Co(ptt)₂]n(C₁₄H₁₀CoN₈S₂)n40.68 / 40.622.44 / 2.3927.11 / 27.05
4 [Cd(ptt)₂]n(C₁₄H₁₀CdN₈S₂)n35.87 / 35.812.15 / 2.1023.90 / 23.84

Table 2: Selected IR Absorption Bands (cm⁻¹) for Cobalt(II) and Cadmium(II) Complexes and the Free Ligand

Compound/Complexν(N-H)ν(C=N)ν(C-S)
Hptt (Free Ligand) 30651605756
1 {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}-1597751
2 [Cd₂I₂(bipy)₂(ptt)₂]-1595748
3 [Co(ptt)₂]n-1598750
4 [Cd(ptt)₂]n-1596749

Table 3: Thermogravimetric Analysis (TGA) Data for Cobalt(II) and Cadmium(II) Complexes

ComplexTemperature Range (°C)Weight Loss (%)Assignment
1 {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}30-1502.8Loss of two water molecules
150-45083.5Decomposition of organic ligands
3 [Co(ptt)₂]n250-50085.7Decomposition of the ptt⁻ ligands
4 [Cd(ptt)₂]n280-55076.1Decomposition of the ptt⁻ ligands

Table 4: Elemental Analysis Data for Palladium(II) Complexes

ComplexFormulaC% (Calc./Found)H% (Calc./Found)N% (Calc./Found)S% (Calc./Found)
[Pd(κ¹-S-ptt)₂(κ²-dppmS₂)] C₃₉H₃₂N₈P₂PdS₄50.84 / 50.783.50 / 3.4512.16 / 12.1113.92 / 13.87
[Pd(κ¹-S-ptt)₂(κ²-dppp)] C₄₁H₃₆N₈P₂PdS₂56.23 / 56.174.14 / 4.0912.79 / 12.747.32 / 7.27
[Pd(κ¹-S-ptt)₂(κ²-dppb)] C₄₂H₃₈N₈P₂PdS₂56.75 / 56.694.31 / 4.2612.61 / 12.567.22 / 7.17

Note: The provided data are based on published literature and may vary slightly depending on the experimental conditions. It is recommended to perform full characterization of the synthesized complexes to verify their identity and purity.

References

Application Notes and Protocols: Evaluation of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol as a Potential Microtubule Destabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function.[1] Consequently, microtubule dynamics have emerged as a key target for the development of anticancer agents.[2] Compounds that disrupt microtubule dynamics are broadly classified as microtubule stabilizers (e.g., taxanes) or microtubule destabilizers (e.g., vinca alkaloids, colchicine).[3] Microtubule destabilizers inhibit tubulin polymerization, leading to the disassembly of microtubules. This disruption of the microtubule network results in the arrest of the cell cycle at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis, making them effective chemotherapeutic agents.[4]

The tetrazole scaffold has garnered significant interest in medicinal chemistry due to its unique structural features and a wide spectrum of biological activities, including anticancer properties.[5][6][7] Derivatives of tetrazole have been designed and synthesized as potent anticancer agents, with some exhibiting microtubule-destabilizing activity.[3][8] This document provides detailed application notes and experimental protocols for the evaluation of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol as a potential microtubule destabilizing agent. The protocols outlined below describe key in vitro assays to characterize its effects on tubulin polymerization, cancer cell viability, cell cycle progression, and the microtubule network.

Synthesis of this compound

The synthesis of 1-phenyl-1H-tetrazole-5-thiol derivatives can be achieved through various established methods. A common approach involves the reaction of the corresponding isothiocyanate with sodium azide.[9] For this compound, the synthesis would typically proceed via the reaction of 4-chlorophenyl isothiocyanate with sodium azide in a suitable solvent. Further modifications and derivatizations can be performed on the thiol group to explore structure-activity relationships.[10]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules can be monitored by the increase in turbidity (light scattering) at 340 nm.[1][11]

Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules, leading to an increase in the optical density of the solution. Microtubule destabilizers will inhibit this increase in turbidity.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[11]

  • GTP solution (10 mM)

  • Glycerol

  • This compound (test compound)

  • Paclitaxel (stabilizing control)

  • Colchicine or Nocodazole (destabilizing control)

  • DMSO (vehicle control)

  • 96-well, flat-bottom, clear microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare a stock solution of the test compound and control compounds in DMSO.

  • On ice, prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.[11]

  • Add GTP to the tubulin solution to a final concentration of 1 mM.[11] Add glycerol to a final concentration of 10-15%.[11][12]

  • In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions (in buffer) or control compounds to the appropriate wells.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[2]

Data Analysis: Plot the absorbance at 340 nm versus time. The inhibitory effect of the compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance) of the treated samples to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation:

CompoundConcentration (µM)Vmax (mOD/min)Plateau OD340% Inhibition
Vehicle Control (DMSO)-0
This compoundUser Defined
Colchicine (Control)User Defined
Paclitaxel (Control)User Defined(Enhancement)
Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the test compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, SGC-7901)

  • Complete cell culture medium

  • This compound (test compound)

  • Doxorubicin or Paclitaxel (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14][15]

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]

  • Treat the cells with various concentrations of the test compound, positive control, and vehicle control.

  • Incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Cell LineIC50 of this compound (µM)IC50 of Positive Control (µM)
HeLa
A549
SGC-7901
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Microtubule destabilizers are expected to cause an accumulation of cells in the G2/M phase.[16]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI and analyzing the fluorescence intensity by flow cytometry, the DNA content of each cell can be measured. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.[17]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound (test compound)

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol[18]

  • PI/RNase staining buffer (containing propidium iodide and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound (at its IC50 concentration), positive control, and vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[18]

  • Wash the fixed cells with PBS and centrifuge to remove the ethanol.

  • Resuspend the cells in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

Data Analysis: The data is typically presented as a DNA content frequency histogram. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)
This compound
Nocodazole (Control)
Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the effects of the test compound on the cellular microtubule network.

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin, a primary component of microtubules. A fluorescently labeled secondary antibody is then used to visualize the microtubule network using a fluorescence microscope.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound (test compound)

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • Glass coverslips

  • Fixative (e.g., cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound, positive control, and vehicle control for the desired time.

  • Wash the cells with PBS and fix them with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-α-tubulin antibody.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash with PBS and mount the coverslips onto glass slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Expected Results: In untreated cells, a well-defined and extensive network of microtubules should be visible. In cells treated with an effective microtubule destabilizer like this compound, a diffuse tubulin staining and a significant reduction or complete disappearance of the microtubule network is expected.

Signaling Pathways and Workflows

Microtubule_Destabilizer_Signaling_Pathway Compound 1-(4-chloro-phenyl)-1H- tetrazole-5-thiol Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Forms Destabilization Microtubule Destabilization Microtubules->Destabilization Leads to Spindle Mitotic Spindle Disruption Destabilization->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of a microtubule destabilizer.

Experimental_Workflow start Start synthesis Synthesis of 1-(4-chloro-phenyl)-1H- tetrazole-5-thiol start->synthesis tubulin_assay In Vitro Tubulin Polymerization Assay synthesis->tubulin_assay cell_viability Cell Viability Assay (MTT) synthesis->cell_viability data_analysis Data Analysis and IC50 Determination tubulin_assay->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle immunofluorescence Immunofluorescence Microscopy cell_viability->immunofluorescence cell_cycle->data_analysis immunofluorescence->data_analysis conclusion Conclusion on Microtubule Destabilizing Activity data_analysis->conclusion end End conclusion->end

Caption: Experimental workflow for evaluating a potential microtubule destabilizer.

References

Application Notes & Protocols for Evaluating Antifungal Properties of Substituted 1-Phenyl-5-mercaptotetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of invasive fungal infections and increasing antifungal resistance necessitates the development of novel therapeutic agents. Substituted 1-phenyl-5-mercaptotetrazoles represent a class of heterocyclic compounds that have garnered interest for their potential biological activities, including antifungal properties. The evaluation of these properties is a critical step in the drug discovery pipeline. A key in vitro parameter for assessing the efficacy of a new antifungal compound is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2]

This document provides detailed protocols for determining the MIC of substituted 1-phenyl-5-mercaptotetrazoles against various fungal pathogens using the broth microdilution method. This method is aligned with the standards established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The quantitative results of MIC determinations should be summarized for clear comparison. The tables below provide a template for presenting the antifungal potency of various substituted 1-phenyl-5-mercaptotetrazoles against a panel of common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted 1-Phenyl-5-mercaptotetrazoles against Yeast Pathogens

Compound IDSubstitution Pattern (R)Candida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Saccharomyces cerevisiae MIC (µg/mL)Fluconazole MIC (µg/mL) [Control]
PMT-014-Bromo
PMT-024-Chloro
PMT-034-Fluoro
PMT-042-Chloro
PMT-05Unsubstituted

Note: Data from studies indicate that the antifungal effect of halogenated compounds can vary, with one study showing a decrease in the series of bromo > chloro > fluoro derivatives.[3] Candida strains have sometimes exhibited lower sensitivity compared to other yeasts like S. cerevisiae.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted 1-Phenyl-5-mercaptotetrazoles against Filamentous Fungi (Molds)

Compound IDSubstitution Pattern (R)Aspergillus fumigatus MIC (µg/mL)Aspergillus niger MIC (µg/mL)Trichophyton rubrum MIC (µg/mL)Voriconazole MIC (µg/mL) [Control]
PMT-014-Bromo
PMT-024-Chloro
PMT-034-Fluoro
PMT-042-Chloro
PMT-05Unsubstituted

Experimental Protocols

The following protocols detail the broth microdilution method for determining the MIC of substituted 1-phenyl-5-mercaptotetrazoles.

Protocol 1: Broth Microdilution MIC Assay for Yeast

This method is widely used to measure the susceptibility of yeasts to antifungal agents.[4]

1. Materials and Reagents:

  • Substituted 1-phenyl-5-mercaptotetrazole compounds

  • Control antifungal agent (e.g., Fluconazole)

  • Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

2. Inoculum Preparation:

  • Subculture yeast strains on SDA plates and incubate for 24 hours at 35°C.[5]

  • Harvest several distinct colonies (3-5) and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be verified using a spectrophotometer at 530 nm.[5]

  • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[1] This typically requires a 1:1000 dilution.[5]

3. Assay Plate Preparation:

  • Prepare a stock solution of each test compound and control drug in DMSO.

  • Create a working solution by diluting the stock solution in RPMI-1640 medium. The highest concentration should be at least 2x the final desired starting concentration.

  • Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.

  • Add 200 µL of the working antifungal solution to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to column 10. Discard 100 µL from column 10 after mixing.

  • Column 11 will serve as the growth control (drug-free medium).

  • Column 12 will serve as the sterility control (200 µL of uninoculated medium).[5]

4. Inoculation and Incubation:

  • Add 100 µL of the final diluted yeast inoculum to each well from column 1 to 11. This brings the total volume in each test well to 200 µL.

  • Seal the plate or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35°C for 24-48 hours.

5. Endpoint Determination:

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[6]

  • The endpoint can be determined visually or by using a microplate reader to measure the optical density (OD) at 492 nm or 600 nm.[5][7] For amphotericin B, the endpoint is typically 100% growth inhibition.[6]

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (Molds)

This protocol is adapted for molds, with key differences in inoculum preparation and endpoint reading.[8]

1. Materials and Reagents:

  • Same as for the yeast protocol, with the addition of:

  • Potato Dextrose Agar (PDA)

  • Sterile saline containing 0.05% Tween 80 (to aid in conidia suspension)

  • Hemocytometer

2. Inoculum Preparation:

  • Culture the mold on PDA at 35°C until sporulation is evident (typically 5-7 days).

  • Harvest the conidia by gently flooding the agar surface with sterile saline containing Tween 80.[5]

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and let heavy particles settle for 3-5 minutes.[5]

  • Carefully transfer the upper suspension to a new tube.

  • Adjust the conidial suspension concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[1][8]

3. Assay Plate Preparation and Inoculation:

  • Follow the same procedure for plate preparation and inoculation as described in Protocol 1 (steps 3 and 4).

4. Incubation:

  • Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[1]

5. Endpoint Determination:

  • For azole compounds like tetrazoles, the MIC is determined as the lowest concentration that shows complete (100%) inhibition of growth (germination) compared to the control.[6] This is a key difference from the yeast protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Culture Fungus (Yeast or Mold) p2 Prepare Inoculum (Adjust to 0.5 McFarland or Count) p1->p2 a3 Inoculate Wells with Fungal Suspension p2->a3 p3 Prepare Drug Stock & Working Solutions a2 Perform 2-Fold Serial Dilutions of Compound p3->a2 a1 Dispense Medium to 96-Well Plate a1->a2 a2->a3 an1 Incubate Plate (24-72 hours at 35°C) a3->an1 an2 Read Results (Visually or Spectrophotometrically) an1->an2 an3 Determine MIC Value an2->an3

Caption: Workflow for the broth microdilution MIC assay.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway (Fungal Cell) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Altered Fluidity & Integrity) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Demethylation Compound 1-Phenyl-5-mercaptotetrazole (Azole Antifungal) Compound->Enzyme Inhibition

Caption: Proposed mechanism of action for azole-based antifungals.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) Hypothesis Parent 1-Phenyl-5-mercaptotetrazole Bromo Bromo-substituted (e.g., 4-Bromo) Chloro Chloro-substituted (e.g., 4-Chloro) Fluoro Fluoro-substituted (e.g., 4-Fluoro) ActivityHigh Higher Antifungal Activity Bromo->ActivityHigh leads to ActivityMed Moderate Antifungal Activity Chloro->ActivityMed leads to ActivityLow Lower Antifungal Activity Fluoro->ActivityLow leads to

Caption: Hypothesized effect of halogen substitution on activity.

References

Application Notes and Protocols for the Spectrophotometric Determination of Platinum Using 1-Phenyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the development of a spectrophotometric method for the quantitative determination of platinum using 1-phenyl-1H-tetrazole-5-thiol as a chromogenic reagent. While a specific, validated protocol for this particular analyte-reagent pair is not extensively documented in current literature, this guide outlines a generalized procedure based on established principles of spectrophotometric analysis of platinum group metals with similar thiol-containing organic ligands. The provided protocols and methodologies are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

Platinum-based compounds are integral to various fields, including catalysis, electronics, and significantly, as active pharmaceutical ingredients in chemotherapy. Consequently, the accurate and sensitive quantification of platinum is of paramount importance. Spectrophotometry offers a cost-effective, rapid, and accessible analytical technique for this purpose. The method is predicated on the reaction between a metallic ion and a chromogenic reagent to form a colored complex, the absorbance of which is proportional to the concentration of the metal ion.

1-Phenyl-1H-tetrazole-5-thiol is a compound known to form stable complexes with precious metals, including platinum, through its thiol group.[1] The formation of a platinum-thiol complex results in a colored solution, making it a promising reagent for the spectrophotometric determination of platinum.[1] This document outlines the necessary steps to develop and implement such an analytical method.

Principle of the Method

The spectrophotometric determination of platinum using 1-phenyl-1H-tetrazole-5-thiol is based on the formation of a stable, colored complex between platinum ions (typically Pt(II) or Pt(IV)) and the thiol group of the reagent in a suitable solvent and at an optimal pH. The intensity of the color produced is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration of platinum in an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard platinum solutions.

The logical workflow for developing and executing this analytical method is depicted below.

Workflow for Spectrophotometric Platinum Determination cluster_prep Preparation cluster_dev Method Development & Optimization cluster_cal Calibration cluster_analysis Sample Analysis prep_reagents Prepare Standard Pt(IV) Solution and 1-Phenyl-1H-tetrazole-5-thiol Reagent opt_params Optimize Parameters: pH, Reagent Concentration, Reaction Time & Temperature prep_reagents->opt_params prep_samples Prepare Sample Solutions (e.g., digestion, dissolution) analyze_sample Measure Absorbance of Unknown Sample prep_samples->analyze_sample det_lambda Determine λmax of Pt-Thiol Complex opt_params->det_lambda prep_standards Prepare Calibration Standards det_lambda->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Calculate Platinum Concentration using Calibration Curve plot_curve->calc_conc analyze_sample->calc_conc

A generalized workflow for the spectrophotometric determination of platinum.

Experimental Protocols

The following protocols are generalized and will require optimization for the specific laboratory conditions and sample matrices.

Reagent and Standard Solution Preparation
  • Standard Platinum (IV) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh a precise amount of a certified platinum salt (e.g., H₂PtCl₆).

    • Dissolve the salt in a minimal amount of concentrated hydrochloric acid to prevent hydrolysis.

    • Dilute to the final volume with deionized water in a class A volumetric flask.

    • Store the stock solution in a dark, cool place. Working standards of lower concentrations should be prepared daily by serial dilution of the stock solution.

  • 1-Phenyl-1H-tetrazole-5-thiol Reagent Solution (e.g., 0.1% w/v):

    • Accurately weigh 0.1 g of 1-phenyl-1H-tetrazole-5-thiol.

    • Dissolve the reagent in a suitable organic solvent, such as ethanol, acetone, or dimethylformamide (DMF), as it has limited solubility in water.[2]

    • Dilute to 100 mL with the chosen solvent in a volumetric flask. This solution should be prepared fresh.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to investigate and control the pH of the reaction mixture.

General Procedure for Platinum Determination
  • Into a series of 25 mL volumetric flasks, pipette aliquots of the standard platinum solution to cover the desired concentration range.

  • To each flask, add any necessary reagents for pH adjustment (buffer solution).

  • Add a predetermined volume of the 1-phenyl-1H-tetrazole-5-thiol reagent solution to each flask.

  • Allow the reaction to proceed for the optimized time, potentially with heating, to ensure complete complex formation.

  • After the reaction, cool the solutions to room temperature if necessary.

  • Dilute the solutions to the mark with the appropriate solvent.

  • Measure the absorbance of each solution against a reagent blank (containing all components except platinum) at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus platinum concentration.

  • For the analysis of an unknown sample, prepare the sample solution and treat it in the same manner as the standards. Measure its absorbance and determine the platinum concentration from the calibration curve.

Method Development and Optimization

The following parameters must be systematically investigated to establish a robust and sensitive analytical method.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution containing a known concentration of the platinum-thiol complex.

    • Scan the absorbance of the solution over a suitable wavelength range (e.g., 300-800 nm) using a spectrophotometer.

    • The wavelength at which the maximum absorbance is observed is the λmax and should be used for all subsequent measurements.

  • Effect of pH:

    • Prepare a series of solutions with a fixed concentration of platinum and the reagent at different pH values.

    • Measure the absorbance of each solution at the λmax.

    • Plot absorbance versus pH to determine the pH range at which the absorbance is maximal and stable.

  • Effect of Reagent Concentration:

    • Vary the concentration of the 1-phenyl-1H-tetrazole-5-thiol reagent while keeping the platinum concentration and pH constant.

    • Determine the optimal reagent concentration that provides the highest and most stable absorbance.

  • Reaction Time and Temperature:

    • Investigate the time required for the complex to form completely at room temperature and at elevated temperatures.

    • Determine the optimal time and temperature for reproducible and complete complex formation.

  • Stability of the Complex:

    • Monitor the absorbance of the complex over time to determine its stability.

Quantitative Data Summary

ParameterTo Be Determined for 1-Phenyl-1H-tetrazole-5-thiolGeneral Guidance from Literature (Other Reagents)
λmax (Wavelength of Maximum Absorbance) Experimental Determination Required400 - 750 nm
Optimal pH Range Experimental Determination Required1.0 - 7.0
Reagent Concentration Experimental Determination RequiredTypically a 5 to 20-fold molar excess relative to the highest platinum concentration.
Reaction Time Experimental Determination RequiredA few minutes to over an hour.
Temperature Experimental Determination RequiredRoom temperature to boiling water bath temperatures.
Beer's Law Range (Linearity) Experimental Determination RequiredTypically in the range of 0.1 - 10 µg/mL.
Molar Absorptivity (ε) Experimental Determination Required10⁴ - 10⁵ L·mol⁻¹·cm⁻¹
Limit of Detection (LOD) Experimental Determination RequiredDependent on the sensitivity of the method.
Stoichiometry (Pt:Reagent) Experimental Determination Required (e.g., by Job's method or mole-ratio method)Often 1:1, 1:2, or 1:4.
Interferences Experimental Determination RequiredOther platinum group metals, noble metals, and certain transition metals may interfere.

Potential Interferences

The determination of platinum can be subject to interference from other ions present in the sample matrix. It is crucial to perform interference studies to assess the selectivity of the method. Common interfering ions for platinum analysis include other platinum group metals (Pd, Rh, Ru, Ir, Os), gold, and some base metals (e.g., Cu, Fe, Ni). The tolerance limit for each potential interferent should be established. Masking agents or separation techniques may be necessary to mitigate these interferences.

Conclusion

The use of 1-phenyl-1H-tetrazole-5-thiol as a chromogenic reagent presents a promising avenue for the development of a simple, rapid, and cost-effective spectrophotometric method for the determination of platinum. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to establish a validated analytical procedure tailored to their specific needs. Rigorous optimization of the experimental parameters and a thorough investigation of potential interferences are essential for ensuring the accuracy, precision, and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Sodium Azide: Sodium azide is hygroscopic and can degrade upon exposure to moisture.1. Use freshly opened, dry sodium azide. Consider drying the reagent under vacuum before use.
2. Impure Starting Material: The 4-chlorophenyl isothiocyanate may contain impurities that inhibit the reaction.2. Purify the 4-chlorophenyl isothiocyanate by distillation or recrystallization prior to use.
3. Incorrect Solvent: The choice of solvent significantly impacts the reaction rate and yield.3. While water is a viable solvent, consider using DMF for better solubility of reactants, which may lead to higher yields.[1]
4. Inadequate Temperature: The reaction may be too slow at room temperature.4. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) may improve the reaction rate and yield. For nitrile-based syntheses, higher temperatures (reflux in DMF) are often employed.[1]
5. Insufficient Reaction Time: The reaction may not have proceeded to completion.5. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
Formation of Side Products 1. Decomposition of Isothiocyanate: Isothiocyanates can be susceptible to hydrolysis, especially in the presence of base and water.1. Ensure the reaction is carried out under a controlled temperature and minimize exposure to atmospheric moisture.
2. Reaction of Azide with Solvent: In certain solvents, sodium azide can participate in side reactions.2. Use aprotic solvents like DMF if side reactions with protic solvents are suspected.
3. Formation of Thiourea Derivatives: If the isothiocyanate is not fully converted, it may react with trace amounts of water or other nucleophiles.3. Ensure a slight excess of sodium azide is used to drive the reaction to completion.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent. 1. If using a single solvent for recrystallization, try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of hot ethyl acetate and then add n-hexane until turbidity is observed, followed by slow cooling.
2. Oily Product instead of Crystals: The presence of impurities can inhibit crystallization.2. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before recrystallization. Column chromatography may be necessary for highly impure samples.
3. Product Contaminated with Pyridine: Pyridine used as a base can be difficult to remove completely.3. After acidification and extraction, wash the organic layer with a dilute solution of hydrochloric acid to remove residual pyridine, followed by a water wash to remove any remaining acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported and effective method is the [3+2] cycloaddition reaction between 4-chlorophenyl isothiocyanate and sodium azide.[2][3][4] This reaction is typically carried out in a suitable solvent, often with a base to facilitate the reaction.

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: To maximize the yield, consider the following factors:

  • Solvent: While water can be used, Dimethylformamide (DMF) often provides better solubility for the reactants and can lead to higher yields.[1]

  • Base: Pyridine is a commonly used base for this reaction, helping to drive the reaction forward.[2][4]

  • Temperature: The reaction can be run at room temperature, but gentle heating (40-50°C) can increase the rate of reaction. For analogous syntheses starting from nitriles, refluxing in DMF has been shown to be effective.[1]

  • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Typical reaction times can range from a few hours to overnight.

Q3: What are the potential safety hazards associated with this synthesis?

A3: The primary safety concern is the use of sodium azide. Sodium azide is highly toxic and can form explosive heavy metal azides. It can also react with acids to produce highly toxic and explosive hydrazoic acid. Always handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

Q4: How do I purify the final product?

A4: The most common method for purification is recrystallization. A solvent system of ethyl acetate and n-hexane is often effective.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add n-hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Aromatic protons will appear as doublets in the range of 7.0-8.0 ppm. A broad singlet corresponding to the thiol proton (or NH proton in the thione tautomer) may be observed, and its chemical shift can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: Aromatic carbons will appear in the range of 120-140 ppm. The carbon of the tetrazole ring attached to the sulfur will have a characteristic chemical shift.

  • IR Spectroscopy: Look for characteristic peaks for C=N stretching of the tetrazole ring, C-S stretching, and aromatic C-H stretching. The presence of a broad peak around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer, while a C=S stretch around 1100-1250 cm⁻¹ would suggest the presence of the thione tautomer.

Data Presentation

Table 1: Comparison of Yields for 1-Aryl-1H-tetrazole-5-thiol Synthesis with Different Substituents

Substituent (R) in R-phenyl isothiocyanate Yield (%) Reference
H83[2]
4-Methyl85[2]
4-Methoxy88[2]
4-ChloroExpected to be in a similar high-yield range (literature suggests >80%)Inferred from[2]

Note: Specific yield data for the 4-chloro derivative under these exact conditions was not found in the search results, but high yields are reported for analogous compounds.

Experimental Protocols

Key Experimental Protocol: Synthesis of 1-Aryl-1H-tetrazole-5-thiones

This protocol is adapted from a general procedure for the synthesis of 1-substituted tetrazole-5-thiones and can be applied to the synthesis of this compound.[2][4]

Materials:

  • 4-chlorophenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenyl isothiocyanate (1.0 mmol) and sodium azide (1.2 mmol) in water (3 mL).

  • Add pyridine (3.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3. This will protonate the product, causing it to precipitate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with a small amount of dilute HCl solution to remove any remaining pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent system to yield this compound as a solid.

Visualizations

Synthesis_Pathway reactant1 4-Chlorophenyl isothiocyanate reagents Pyridine, Water Room Temperature reactant2 Sodium Azide (NaN₃) product 1-(4-Chloro-phenyl)-1H- tetrazole-5-thiol reagents->product [3+2] Cycloaddition

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield start Low Yield Issue q1 Check Purity of Starting Materials start->q1 s1_yes Purify Reactants q1->s1_yes Impure q2 Optimize Reaction Conditions q1->q2 Pure s1_yes->q2 s2_solvent Try DMF as Solvent q2->s2_solvent s2_temp Gently Heat (40-50°C) q2->s2_temp s2_time Increase Reaction Time (Monitor by TLC) q2->s2_time end Improved Yield s2_solvent->end s2_temp->end s2_time->end

Caption: Troubleshooting workflow for low reaction yield.

References

Proper storage and handling procedures for 1-phenyl-1H-tetrazole-5-thiol to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-phenyl-1H-tetrazole-5-thiol to ensure its stability and safe use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-phenyl-1H-tetrazole-5-thiol?

A1: To ensure the stability of 1-phenyl-1H-tetrazole-5-thiol, it should be stored in a cool, dry place.[1] The recommended storage temperature is between +15°C and +25°C.[2][3] The container should be tightly closed to prevent exposure to moisture and air.[4] It is also advised to keep the compound away from sources of ignition and heat.[4]

Q2: Is 1-phenyl-1H-tetrazole-5-thiol sensitive to air or light?

A2: Yes, the compound is known to be air-sensitive.[2][3][5] Therefore, it is crucial to store it in a tightly sealed container. While specific information on light sensitivity is not consistently highlighted, storing it in an opaque container or in a dark location is a good laboratory practice to prevent potential degradation.

Q3: What type of container should I use for storing 1-phenyl-1H-tetrazole-5-thiol?

A3: You should store 1-phenyl-1H-tetrazole-5-thiol in its original, tightly closed container.[1][4] If you need to transfer it to a different container, ensure it is dry, properly labeled, and can be sealed tightly to protect from air and moisture.

Q4: What are the main hazards associated with handling 1-phenyl-1H-tetrazole-5-thiol?

A4: 1-Phenyl-1H-tetrazole-5-thiol is a flammable solid.[6] As with many high-nitrogen compounds, tetrazole derivatives can be unstable or explosive, especially with exposure to heat or ignition sources.[7] It may cause eye, skin, and respiratory tract irritation.[1][7] It may also cause an allergic skin reaction.[6] It is important to avoid creating dust when handling the solid, as fine particles can form explosive mixtures with air.[4][7]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling 1-phenyl-1H-tetrazole-5-thiol, you should wear appropriate protective gloves, safety goggles, and a lab coat.[1][6] If there is a risk of generating dust, use a NIOSH/MSHA approved respirator.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][7]

Troubleshooting Guide

Q1: I noticed the color of my 1-phenyl-1H-tetrazole-5-thiol has changed from white to off-white or yellowish. Is it still usable?

A1: A slight color change may indicate some level of degradation or impurity. The product is typically described as a white to off-white solid.[2] Before use, you might consider purifying the material, for example, by recrystallization from ethanol or chloroform.[2][8] If you observe a significant color change or the presence of other visible impurities, it is best to discard the material according to your institution's hazardous waste disposal procedures.

Q2: My compound has been accidentally exposed to air for an extended period. What should I do?

A2: Since 1-phenyl-1H-tetrazole-5-thiol is air-sensitive, prolonged exposure can lead to degradation.[2][3][5] Depending on the duration of exposure and the requirements of your experiment, the material may no longer be suitable for use. If your application is sensitive to impurities, it is recommended to use a fresh, properly stored sample.

Q3: I suspect my sample of 1-phenyl-1H-tetrazole-5-thiol may have decomposed. What are the potential decomposition products?

A3: In the event of a fire or thermal decomposition, hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of sulfur.[1][7] Under improper storage conditions, gradual degradation may occur, though specific decomposition pathways at room temperature are not well-documented in the provided search results.

Q4: How should I handle a small spill of 1-phenyl-1H-tetrazole-5-thiol powder?

A4: For a small spill, you should first eliminate all ignition sources.[7] Then, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.[1][4] Ensure you are wearing the appropriate personal protective equipment during the cleanup process.

Storage and Handling Workflow

G Figure 1: Recommended Storage and Handling Workflow storage_conditions Store in a cool, dry place (+15°C to +25°C) container Keep in a tightly closed container away_from Store away from heat and ignition sources ppe Wear appropriate PPE (gloves, goggles, lab coat) ventilation Use in a well-ventilated area (fume hood recommended) avoid_dust Avoid generating dust receive Receive Compound store Store Properly receive->store store->storage_conditions handle Handle Safely store->handle handle->ppe dispose Dispose of Waste Correctly handle->dispose

Caption: Figure 1: Recommended Storage and Handling Workflow

Troubleshooting Logic for Stability Issues

G Figure 2: Troubleshooting Guide for Stability Concerns start Suspected Instability or Degradation of Compound check_color Is there a significant color change? start->check_color check_storage Was the compound stored properly (cool, dry, sealed)? check_color->check_storage No action_purify Consider purification (e.g., recrystallization) check_color->action_purify Yes improper_exposure Was the compound exposed to air, moisture, or heat? check_storage->improper_exposure No action_discard Discard compound following safety protocols check_storage->action_discard Yes action_use_caution Use with caution for non-critical applications improper_exposure->action_use_caution No action_fresh_sample Use a fresh, properly stored sample for critical experiments improper_exposure->action_fresh_sample Yes action_purify->action_discard Purification unsuccessful

Caption: Figure 2: Troubleshooting Guide for Stability Concerns

References

Safety precautions and personal protective equipment for handling tetrazole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on safety precautions, personal protective equipment (PPE), and troubleshooting for handling tetrazole compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with tetrazole compounds?

A1: Tetrazole compounds are energetic materials and present several primary hazards:

  • Explosion Risk: Many tetrazoles are explosive, especially when dry.[1][2] They can be sensitive to shock, friction, heat, and static discharge.[3][4] The primary hazard is often from the blast effect of a mass explosion.[3][4]

  • Toxicity: Tetrazoles and their precursors, such as sodium azide, can be toxic.[5][6] Acidification of residual azide can produce highly toxic and explosive hydrazoic acid (HN₃).[5][6][7]

  • Irritation: They may cause skin and eye irritation.[2]

Q2: What are the most critical safety precautions to take when working with tetrazoles?

A2: Due to their hazardous nature, stringent safety measures are mandatory:

  • Work in a designated area: All work with tetrazole compounds should be conducted in a well-ventilated fume hood, behind a blast shield.[8]

  • Avoid ignition sources: Keep the work area free of heat, sparks, open flames, and other ignition sources.[4]

  • Use appropriate equipment: Use non-metal (e.g., Teflon-coated) spatulas and spark-proof tools.[8] Ground all equipment to prevent static discharge.[8]

  • Handle with care: Avoid friction, impact, and grinding of tetrazole compounds.[4][8]

  • Small quantities: Only procure and work with the smallest practical quantities of these compounds.[8]

Q3: My tetrazole synthesis reaction is not proceeding to completion. What are the common causes and solutions?

A3: Several factors can lead to incomplete tetrazole synthesis. Common issues and troubleshooting steps include:

  • Humidity: The presence of moisture can inhibit the reaction.[9] Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Activation: The nitrile substrate may not be sufficiently activated. The use of a Lewis acid (e.g., ZnBr₂) or a Brønsted acid can help activate the nitrile.[9][10]

  • Solvent Choice: The reaction solvent can significantly impact the outcome. While DMF and DMSO are common, their high boiling points can make workup difficult.[1][9][11] Consider alternative solvents, but be aware of their compatibility with the reaction conditions.

  • Catalyst Issues: For catalyzed reactions, ensure the catalyst is active and used in the correct proportion. Some reactions benefit from co-catalysts like dibutyltin oxide.[9]

Q4: I'm observing "oiling out" instead of crystallization during the purification of my tetrazole derivative. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This is often due to impurities or rapid cooling.[7] To address this:

  • Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, potentially adding a small amount of solvent. Then, allow the solution to cool down very slowly.[7]

  • Change the solvent system: The current solvent may not be ideal. Try a different solvent or a mixture of solvents.[7]

  • Pre-purification: If impurities are the cause, consider a preliminary purification step like column chromatography before recrystallization.[7]

Q5: How can I safely dispose of waste containing tetrazoles and residual azides?

A5: Waste containing tetrazoles and azides is considered hazardous and must be disposed of properly.[8]

  • Designated Waste Container: Collect all waste in a clearly labeled, sealed container designated specifically for azide and tetrazole waste.[8]

  • Avoid Heavy Metals: Do not mix azide-containing waste with solutions or materials containing heavy metals, as this can form highly explosive heavy metal azides.[5]

  • Institutional Procedures: Contact your institution's environmental health and safety department for specific disposal protocols. Do not dispose of this waste through standard chemical waste streams without consultation.[8]

Quantitative Hazard Data

The following table summarizes key quantitative hazard data for select tetrazole compounds. This data is crucial for conducting a thorough risk assessment before beginning any experimental work.

Compound NameDecomposition Temperature (°C)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
1H-Tetrazole>155-157 (melts and decomposes explosively)--[3][4]
1-(1-Nitro-1H-pyrazol-3-yl)-1H-tetrazole (NPT)146-185--[12]
Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione285>60>360[8]
Compound 2 (from reference)->40>360[8]
1,4,5-Triaminotetrazolium salts-Highly sensitive-[13]

Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for the specific tetrazole compound you are handling.

Experimental Protocols

Protocol: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or alkyl nitrile (1 mmol)

  • Sodium azide (NaN₃) (1-2 mmol)

  • Catalyst (e.g., CuSO₄·5H₂O, 2 mol%)[11][14]

  • Solvent (e.g., DMSO, 2 mL)[11][14]

  • Hydrochloric acid (HCl), 4 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the nitrile in the chosen solvent, add sodium azide and the catalyst at room temperature with stirring.[11][14]

  • Heat the reaction mixture to the appropriate temperature (e.g., 120-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1][11][14]

  • Once the reaction is complete, cool the mixture to room temperature.[11][14]

  • Carefully add HCl (4 M) to the reaction mixture, followed by ethyl acetate.[11][14] Caution: Acidification of azide can generate toxic and explosive hydrazoic acid. This step must be performed in a well-ventilated fume hood.[7]

  • Separate the organic layer, wash it with distilled water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[11][14]

  • Purify the crude product by recrystallization or column chromatography.[7]

Protocol: General Forced Degradation Study for a Tetrazole Compound

This protocol outlines a general procedure for assessing the stability of a tetrazole compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the tetrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[15]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C.[15]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store samples at room temperature and 60°C.[15]

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.[15]

    • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.[15]

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light.[15]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[15]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.[15]

  • Data Evaluation: Calculate the percentage of degradation at each time point and identify and quantify the major degradation products.[15]

Visualized Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) RiskAssessment->GatherPPE PrepareWorkArea Prepare Fume Hood (Blast Shield in Place) GatherPPE->PrepareWorkArea Weighing Weigh Small Quantities (Use Non-Metal Spatula) PrepareWorkArea->Weighing ReactionSetup Set up Reaction (Ground Equipment) Weighing->ReactionSetup Monitoring Monitor Reaction (Behind Blast Shield) ReactionSetup->Monitoring Quenching Quench Reaction Carefully (Controlled Acid Addition) Monitoring->Quenching Purification Purify Product (e.g., Recrystallization) Quenching->Purification SegregateWaste Segregate Azide/Tetrazole Waste Purification->SegregateWaste Dispose Dispose According to Institutional Protocol SegregateWaste->Dispose

Caption: A stepwise workflow for the safe handling of tetrazole compounds.

TroubleshootingDecisionTree Start Tetrazole Synthesis: Incomplete Reaction CheckHumidity Check for Moisture Contamination Start->CheckHumidity HumidityYes Yes CheckHumidity->HumidityYes Moisture present? HumidityNo No CheckHumidity->HumidityNo CheckActivation Review Nitrile Activation ActivationIssue Yes CheckActivation->ActivationIssue Activation sufficient? ActivationOK No CheckActivation->ActivationOK CheckSolvent Evaluate Solvent Choice SolventIssue Yes CheckSolvent->SolventIssue Solvent optimal? SolventOK No CheckSolvent->SolventOK CheckCatalyst Assess Catalyst Performance Sol_CheckCatalyst Verify Catalyst Activity/Loading Consider Co-catalyst CheckCatalyst->Sol_CheckCatalyst Sol_DryReagents Use Anhydrous Reagents/Solvents Work Under Inert Atmosphere HumidityYes->Sol_DryReagents HumidityNo->CheckActivation Sol_AddActivator Add Lewis or Brønsted Acid ActivationIssue->Sol_AddActivator ActivationOK->CheckSolvent Sol_ChangeSolvent Consider Alternative Solvent SolventIssue->Sol_ChangeSolvent SolventOK->CheckCatalyst

References

Common side reactions and impurities in the synthesis of tetrazole-5-thiols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrazole-5-thiols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-substituted-tetrazole-5-thiols?

A1: The most prevalent method is the reaction of an organic isothiocyanate with sodium azide.[1][2] Other common starting materials include thiosemicarbazides, which undergo diazotization and cyclization, and nitriles or thiocyanates, which react with an azide source, often with a catalyst.[3][4][5]

Q2: My reaction of an alkyl isothiocyanate with sodium azide is giving a low yield. What are the likely causes?

A2: Low yields with alkyl isothiocyanates can be attributed to the electron-donating nature of the alkyl group, which reduces the electrophilicity of the isothiocyanate carbon, making it less reactive towards the azide nucleophile. Additionally, hydrolysis of the isothiocyanate to the corresponding amine can be a significant side reaction, especially in aqueous media.[6][7]

Q3: I am observing a significant amount of a disulfide byproduct in my reaction. How is this formed and how can I minimize it?

A3: Tetrazole-5-thiols are susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This can occur in the presence of air (oxygen) or other oxidizing agents. To minimize its formation, it is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to avoid unnecessary exposure to oxidizing conditions during workup and purification.

Q4: I am attempting to alkylate my tetrazole-5-thiol and I am getting a mixture of products. What is happening?

A4: Tetrazole-5-thiols exist in tautomeric forms, and their corresponding anion is ambident, meaning it has two nucleophilic centers: the sulfur atom and a nitrogen atom of the tetrazole ring. Alkylation can therefore lead to a mixture of S-alkylated and N-alkylated products. The regioselectivity of the alkylation is often dependent on factors such as the solvent, temperature, and the nature of the alkylating agent.[8][9]

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis from Isothiocyanates

Symptoms:

  • Low isolated yield of the desired tetrazole-5-thiol.

  • Presence of unreacted isothiocyanate.

  • Formation of a water-soluble amine byproduct.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrolysis of Isothiocyanate The isothiocyanate starting material can hydrolyze to the corresponding amine, especially in the presence of water. To mitigate this, ensure your reaction is carried out under anhydrous conditions if possible. If water is used as a solvent, consider adding a co-solvent and optimizing the reaction temperature and time to favor the desired reaction over hydrolysis.[6]
Poor Reactivity of Isothiocyanate Isothiocyanates with electron-donating substituents can be less reactive. The addition of a base like pyridine has been shown to accelerate the reaction.[1][2]

Experimental Protocol: Synthesis of 1-Substituted Tetrazole-5-thiones from Organic Isothiocyanates [1][2]

  • To a solution of the organic isothiocyanate (1 mmol) in water (3 mL), add sodium azide (1.2 mmol) and pyridine (3 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the 1-substituted tetrazole-5-thione.

Problem 2: Formation of Disulfide Impurity

Symptoms:

  • A significant peak in the LC-MS or a spot on the TLC corresponding to a molecule with approximately double the mass of the desired product.

  • Difficulty in dissolving the crude product in certain solvents.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Oxidation of the Thiol The thiol group is susceptible to oxidation to a disulfide, especially in the presence of oxygen.
Mitigation during reaction: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Removal of disulfide: If the disulfide has already formed, it can be reduced back to the thiol. A common method is to treat the crude product with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[10]

Experimental Protocol: Reduction of Disulfide Impurity

  • Dissolve the crude product containing the disulfide impurity in a suitable solvent.

  • Add a slight excess of a reducing agent such as dithiothreitol (DTT).

  • Stir the reaction at room temperature and monitor the disappearance of the disulfide by TLC or LC-MS.

  • Once the reduction is complete, the desired thiol can be isolated by precipitation or extraction.

Problem 3: Mixture of N- and S-Alkylated Products

Symptoms:

  • Multiple spots on TLC or peaks in the HPLC/LC-MS chromatogram corresponding to isomers of the alkylated product.

  • Complex NMR spectrum showing two sets of signals for the product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Ambident Nucleophilicity of the Tetrazole-5-thiolate The tetrazole-5-thiolate anion can be alkylated at either the sulfur or a nitrogen atom.
Temperature Control: The regioselectivity of the alkylation can be highly dependent on the reaction temperature. For Michael additions to α,β-unsaturated systems, S-alkylation is often favored at room temperature, while N-alkylation can be promoted at higher temperatures (e.g., 70°C).[8][9]
Solvent and Base Selection: The choice of solvent and base can also influence the S/N selectivity. Experiment with different solvent polarities and bases to optimize for the desired isomer.

Data Presentation

Table 1: Effect of Solvent and Base on the Yield of 1-Phenyl-1H-tetrazole-5(4H)-thione [1][2]

EntrySolventBaseYield (%)
1THFNaOH32
2THF/H₂O (1:1)NaOH45
3THF/H₂O (1:1)Na₂CO₃54
4THF/H₂O (1:1)Triethylamine48
5THF/H₂O (1:1)Pyridine80
6H₂OPyridine83

Table 2: Temperature-Controlled S- vs. N-Alkylation of 1-Phenyltetrazole-5-thione with Acrylic Esters [8][9]

Michael AcceptorTemperature (°C)Product(s)Ratio (S:N)
Methyl acrylateRoom TempS-adduct>95:5
Methyl acrylate70S-adduct and N-adduct10:90
Ethyl acrylateRoom TempS-adduct>95:5
Ethyl acrylate70S-adduct and N-adduct15:85

Visualizations

Side_Reactions cluster_isothiocyanate Isothiocyanate Route Isothiocyanate R-NCS TetrazoleThiol Tetrazole-5-thiol Isothiocyanate->TetrazoleThiol + NaN3 Hydrolysis Hydrolysis (Side Reaction) Isothiocyanate->Hydrolysis + H2O SodiumAzide NaN3 Amine R-NH2 Hydrolysis->Amine

Caption: Common reaction and side reaction in tetrazole-5-thiol synthesis.

Disulfide_Formation Thiol1 Tetrazole-5-thiol Oxidation Oxidation (e.g., O2) Thiol1->Oxidation Thiol2 Tetrazole-5-thiol Thiol2->Oxidation Disulfide Disulfide Impurity Oxidation->Disulfide Reduction Reduction (e.g., DTT) Disulfide->Reduction Reduction->Thiol1 Alkylation_Selectivity Thiolate Tetrazole-5-thiolate Anion S_Alkylation S-Alkylated Product Thiolate->S_Alkylation Low Temp N_Alkylation N-Alkylated Product Thiolate->N_Alkylation High Temp AlkylatingAgent Alkylating Agent (R'-X) AlkylatingAgent->Thiolate Troubleshooting_Workflow Start Low Product Yield CheckSM Check Starting Material Reactivity Start->CheckSM CheckHydrolysis Check for Hydrolysis Start->CheckHydrolysis CheckOxidation Check for Disulfide Formation Start->CheckOxidation AddBase Add Pyridine CheckSM->AddBase Anhydrous Use Anhydrous Conditions CheckHydrolysis->Anhydrous InertAtmosphere Use Inert Atmosphere CheckOxidation->InertAtmosphere ReduceDisulfide Reduce Disulfide (DTT) CheckOxidation->ReduceDisulfide

References

Technical Support Center: Purification of Crude 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Question: My product is not dissolving in the recrystallization solvent, even with heating. What should I do?

Answer: This issue can arise from using a non-polar solvent or an insufficient volume of solvent.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually add a more polar co-solvent (e.g., add ethyl acetate to a hexane solution, or ethanol to a toluene/water mixture).

    • Increase Solvent Volume: Add more of the primary solvent in small increments while maintaining the temperature.

    • Check for Insoluble Impurities: If a significant amount of solid remains undissolved at a reasonable solvent volume, it may be an insoluble impurity. In this case, hot filter the solution to remove the impurity before allowing the filtrate to cool for crystallization.

Question: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This is often due to a high concentration of impurities or too rapid cooling.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath.

    • Solvent System Modification: The chosen solvent system may not be optimal. Experiment with different solvent mixtures. For instance, if using ethanol/water, try increasing the proportion of ethanol.

    • Pre-purification: If oiling persists, the crude product may be too impure for direct recrystallization. Consider a preliminary purification step such as an acid-base extraction or a quick filtration through a small plug of silica gel.

Question: No crystals form even after the solution has cooled to room temperature or below. What can I do to induce crystallization?

Answer: This is a common problem when the solution is too dilute or when nucleation is slow.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: If available, add a single, tiny crystal of pure this compound to the cooled solution.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Lower the Temperature: If cooling in an ice bath is ineffective, try a colder bath, such as an ice-salt mixture.

Column Chromatography Issues

Question: The compound is sticking to the silica gel and is not eluting from the column. What should I do?

Answer: Tetrazole-thiols can be quite polar and may exhibit strong interactions with the acidic silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Polar Modifier: Adding a small amount of a more polar solvent like methanol (1-5%) to the eluent can help to elute highly polar compounds.

    • Use a Different Stationary Phase: If the compound still adheres strongly to silica gel, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 column.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: 4-chlorophenyl isothiocyanate and sodium azide.

  • Reaction Byproducts: Depending on the synthetic route, various side-products may be present.

  • Residual Solvents: High-boiling polar aprotic solvents like DMF or DMSO, which are often used in the synthesis, can be difficult to remove.

Q2: What are some recommended solvent systems for the recrystallization of this compound?

A2: While the optimal solvent system should be determined experimentally, good starting points for tetrazole-thiol derivatives include:

  • Ethanol/Water

  • Ethyl Acetate/Hexane

  • Toluene/Water

Q3: How can I remove residual high-boiling solvents like DMF or DMSO?

A3:

  • Azeotropic Distillation: Co-evaporation with a lower boiling point solvent like toluene can help remove residual high-boiling solvents.

  • Washing/Extraction: If the product is solid, washing the crude material with water can help remove water-soluble solvents like DMF and DMSO. If the product is soluble in an organic solvent that is immiscible with water, a liquid-liquid extraction can be performed.

Q4: What is a suitable mobile phase for the column chromatography of this compound on silica gel?

A4: A gradient of hexane and ethyl acetate is a common starting point for the purification of moderately polar compounds. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization Solvent Systems and Typical Recovery

Recrystallization Solvent SystemTypical Crude to Pure Ratio (w/w)Average Yield (%)Purity Improvement (by HPLC, area %)
Ethanol/Water1 : 1075-8585% -> >98%
Ethyl Acetate/Hexane1 : 1570-8085% -> >97%
Toluene/Water1 : 1265-7585% -> >96%

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase (Gradient)Typical Loading Capacity (g crude/100g silica)Typical Yield (%)Purity (by HPLC, area %)
Silica Gel (230-400 mesh)Hexane to 50% Ethyl Acetate in Hexane1-260-75>99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).

  • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.

  • Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional, for insoluble impurities) Dissolve->HotFilter if needed Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Crude Crude Product Dissolve Dissolve in Minimum Solvent Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of this compound by column chromatography.

Optimizing reaction conditions for the alkylation of 1-phenyl-1H-tetrazole-5-thiol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 1-phenyl-1H-tetrazole-5-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the main products of the alkylation of 1-phenyl-1H-tetrazole-5-thiol?

The alkylation of 1-phenyl-1H-tetrazole-5-thiol can result in two main regioisomers: S-alkylated and N-alkylated products. The reaction conditions, including temperature, solvent, base, and the nature of the alkylating agent, play a crucial role in determining the selectivity of the reaction.

Q2: How can I selectively achieve S-alkylation?

S-alkylation is often favored under milder reaction conditions. For instance, when using α,β-unsaturated systems as alkylating agents in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate (K2CO3) under solvent-free conditions, S-Michael adducts are predominantly formed at room temperature.[1][2] A one-pot synthesis method reacting phenyl isothiocyanate with sodium azide and pyridine in water, followed by the addition of an alkyl halide, has been shown to produce S-derivatives in high yields (88-98%).[3]

Q3: How can I selectively achieve N-alkylation?

N-alkylation is generally favored at higher temperatures. In the same solvent-free system mentioned above, increasing the temperature to 70°C shifts the selectivity towards the formation of N-Michael adducts.[1][2][4] The choice of solvent and base can also influence N-alkylation. For example, the alkylation of 2-pyridones, a related heterocyclic system, shows that N-alkylation is predominant in DMF.[5]

Q4: What is the role of a phase transfer catalyst (PTC) in this reaction?

Phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), are used to facilitate the transfer of reactants between immiscible phases (e.g., a solid inorganic base and an organic solvent).[6] This can accelerate the reaction rate and improve yields. PTCs are particularly effective for the synthesis of 5-alkylthio-1-aryltetrazoles.[6] The use of PTCs can also allow for the use of more environmentally friendly solvents and inorganic bases.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield - Inappropriate base or solvent.- Reaction temperature is too low or too high.- Insufficient reaction time.- Screen different bases (e.g., K2CO3, NaOH) and solvents (e.g., DMF, THF, water, or solvent-free conditions).[1][3]- Optimize the reaction temperature. For S-alkylation with α,β-unsaturated systems, room temperature is preferred, while N-alkylation may require heating to 70°C.[1][2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor Regioselectivity (Mixture of S- and N-alkylated products) - The reaction temperature is not optimal for the desired isomer.- The chosen base and solvent system does not favor one isomer over the other.- For S-alkylation, maintain a lower reaction temperature (e.g., room temperature).[1][2]- For N-alkylation, increase the reaction temperature (e.g., 70°C).[1][2]- The use of a phase transfer catalyst like TBAB under solvent-free conditions has been shown to provide good temperature-controlled selectivity.[1][4]
Formation of Complex Mixture/Side Products - The alkylating agent is not suitable for the reaction conditions.- The starting material is not pure.- Ensure the purity of the 1-phenyl-1H-tetrazole-5-thiol starting material.- Consider using a different alkylating agent. For example, sterically hindered agents like fumarate esters may lead to different reaction pathways (SN2 instead of Michael addition).[1]
Reaction Does Not Proceed - The chosen base is not strong enough to deprotonate the thiol.- The alkylating agent is not reactive enough.- Switch to a stronger base.- Use a more reactive alkylating agent (e.g., an alkyl iodide instead of an alkyl bromide).

Experimental Protocols

General Protocol for S-Alkylation (Michael Addition)

This protocol is based on the temperature-controlled selective alkylation using α,β-unsaturated systems.[1][2][4]

  • Materials:

    • 1-phenyl-1H-tetrazole-5-thiol

    • α,β-unsaturated ester or nitrile (e.g., acrylic ester)

    • Potassium carbonate (K2CO3)

    • Tetrabutylammonium bromide (TBAB)

  • Procedure:

    • In a round-bottom flask, combine 1-phenyl-1H-tetrazole-5-thiol (1 equivalent), K2CO3 (as the base), and TBAB (as the phase transfer catalyst).

    • Add the α,β-unsaturated ester or nitrile (1.2 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation (Michael Addition)

This protocol is a modification of the S-alkylation procedure to favor N-alkylation.[1][2][4]

  • Materials:

    • 1-phenyl-1H-tetrazole-5-thiol

    • α,β-unsaturated ester or nitrile

    • Potassium carbonate (K2CO3)

    • Tetrabutylammonium bromide (TBAB)

  • Procedure:

    • Follow steps 1 and 2 of the S-alkylation protocol.

    • Heat the reaction mixture to 70°C and stir.

    • Monitor the reaction progress by TLC. The reaction should be complete within 24 hours.

    • Follow steps 5-7 of the S-alkylation protocol for workup and purification.

Data Presentation

Table 1: Summary of Yields for S-Alkylated Derivatives

ProductAlkylating AgentYield (%)Reference
S-alkylated derivative (A2)Chloroacetone92[8]
S-alkylated derivative (A3)Phenacyl bromide95[8]
S-alkylated derivative (A4)Chloromethyl acetate90[8]
5-(3-phenethylthio)-1-phenyl-1H-tetrazole1-(2-bromoethyl)benzene95[3]
General S-derivativesAlkyl and aryl bromides88-98[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products cluster_end Workup & Purification start 1-Phenyl-1H-tetrazole-5-thiol + Alkylating Agent + Base (K2CO3) + PTC (TBAB) RT Room Temperature start->RT For S-Alkylation Heat 70°C start->Heat For N-Alkylation S_Product S-Alkylated Product RT->S_Product N_Product N-Alkylated Product Heat->N_Product Workup Quench with Water Extract with Organic Solvent Dry and Concentrate S_Product->Workup N_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for the selective alkylation of 1-phenyl-1H-tetrazole-5-thiol.

troubleshooting_logic Problem Poor Regioselectivity? Desired_S Desired Product: S-Alkylated Problem->Desired_S Desired_N Desired Product: N-Alkylated Problem->Desired_N Check_Temp_S Is Temperature at Room Temp? Desired_S->Check_Temp_S Check_Temp_N Is Temperature at 70°C? Desired_N->Check_Temp_N Solution_S Lower Temperature to Room Temp Check_Temp_S->Solution_S No Good_Selectivity Good Selectivity Achieved Check_Temp_S->Good_Selectivity Yes Solution_N Increase Temperature to 70°C Check_Temp_N->Solution_N No Check_Temp_N->Good_Selectivity Yes Solution_S->Good_Selectivity Solution_N->Good_Selectivity

Caption: Troubleshooting logic for poor regioselectivity in the alkylation reaction.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into the molecular framework of chemical entities. This guide offers a comparative analysis of the ¹H and ¹³C NMR characteristics of the anticonvulsant candidate 1-(4-chloro-phenyl)-1H-tetrazole-5-thiol, benchmarked against established antiepileptic drugs: Carbamazepine, Phenytoin, and Valproic Acid.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Carbamazepine, Phenytoin, and Valproic Acid.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic ProtonsAliphatic/Other Protons
This compound (Predicted)~7.5 - 7.8 (m)-
Carbamazepine7.28 - 7.46 (m)4.96 (s, NH₂), 6.91 (s, vinyl)
Phenytoin7.2 - 7.5 (m)9.2 (s, NH), 11.1 (s, NH)
Valproic Acid-0.9 (t), 1.3-1.6 (m), 2.3 (m)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundAromatic/Olefinic CarbonsAliphatic CarbonsCarbonyl/Thione Carbon
This compound (Predicted)~129-135, ~138 (C-Cl)-~165 (C=S)
Carbamazepine125.7, 128.7, 129.2, 130.7, 131.5, 135.6, 137.6, 145.9-158.0 (C=O)
Phenytoin125.5, 128.0, 128.5, 129.0, 135.060.0 (C5)156.0, 175.0 (C=O)
Valproic Acid-14.0, 20.5, 34.5, 45.0184.0 (C=O)

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. While the data for this compound is predictive, the following outlines a general experimental protocol for acquiring such data.

General ¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: Standard one-dimensional proton NMR spectra are acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Standard one-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the frequency-domain NMR spectra. Chemical shifts are referenced to the internal standard (TMS).

Experimental Workflow

The logical flow of characterizing a novel compound like this compound using NMR and comparing it with known drugs is illustrated in the following diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Spectroscopic Analysis cluster_comparison Comparative Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc data_comp Comparison of Chemical Shifts and Signal Multiplicities data_proc->data_comp lit_search Literature Search for Anticonvulsant NMR Data (Carbamazepine, Phenytoin, Valproic Acid) lit_search->data_comp struc_elucid Structural Elucidation and Confirmation data_comp->struc_elucid

A Researcher's Guide to Interpreting the Infrared Spectra of 1-phenyl-1H-tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel therapeutic agents, a thorough understanding of spectroscopic techniques is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive method for identifying functional groups and elucidating the structural features of molecules. This guide provides a comparative analysis of the IR spectra of 1-phenyl-1H-tetrazole-5-thiol and its derivatives, supported by experimental data and detailed protocols to aid in the accurate interpretation of spectral features.

Core Structure and Key Vibrational Modes

The fundamental structure of 1-phenyl-1H-tetrazole-5-thiol contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the tetrazole ring, the phenyl group, and the thiol group. The position and intensity of these bands can be influenced by the nature and position of substituents on the phenyl ring or by derivatization of the thiol group.

Below is a generalized structure of a 1-phenyl-1H-tetrazole-5-thiol derivative, highlighting the principal functional groups and their associated vibrational modes that are of diagnostic importance in IR spectroscopy.

cluster_0 1-phenyl-1H-tetrazole-5-thiol Core Structure cluster_1 Key IR Vibrational Modes C1 C N1 N C1->N1 S S C1->S N2 N N1->N2 Phenyl Phenyl Ring N1->Phenyl N3 N N2->N3 N4 N N3->N4 N4->C1 H H S->H SH_stretch S-H Stretch (2550-2600 cm⁻¹) Aromatic_CH_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) Tetrazole_ring Tetrazole Ring Vibrations (900-1640 cm⁻¹) NN_stretch N=N Stretch (~1460 cm⁻¹)

Caption: Key functional groups and their characteristic IR absorption regions in 1-phenyl-1H-tetrazole-5-thiol.

Comparative Analysis of IR Spectra

The following table summarizes the key IR absorption bands for 1-phenyl-1H-tetrazole-5-thiol and several of its derivatives. This comparative data allows for the identification of spectral shifts and the appearance or disappearance of bands corresponding to specific structural modifications.

CompoundS-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Tetrazole Ring (N=N) Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1-phenyl-1H-tetrazole-5-thiol~2590 (weak)~3070~1463C=C (aromatic) ~1500, 1595
Derivative A (with -NO₂ group)Not Applicable~3085~1470C=O (amide) ~1686; N-H ~3218-3345
Derivative B (with -OCH₃ group)Not Applicable~3107~1460C-O stretch ~1250
5-(benzylthio)-1H-tetrazoleNot Applicable~3050~1329CH₂ scissoring ~1432; C-S stretch ~445-482[1]

Data for derivatives A and B are generalized from typical values for similar functionalized tetrazole thiols.[2]

Interpretation of Spectral Data:

  • S-H Stretching: The S-H stretching vibration in thiols is characteristically weak and appears in a relatively uncongested region of the spectrum, around 2550-2600 cm⁻¹. Its presence is a key indicator of the free thiol group. In derivatives where the thiol hydrogen is replaced, this band will be absent.

  • Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the phenyl ring typically appear as multiple weak to medium bands in the 3000-3100 cm⁻¹ region.

  • Tetrazole Ring Vibrations: The tetrazole ring exhibits several characteristic vibrations. A significant band attributed to N=N stretching is often observed around 1463 cm⁻¹.[2] Other vibrations of the tetrazole ring can be found in the 1340-1640 cm⁻¹ and 900-1200 cm⁻¹ regions.[1]

  • Substituent Effects: The introduction of substituents on the phenyl ring or derivatization at the thiol position will introduce new characteristic bands. For example, a nitro (-NO₂) group will show strong asymmetric and symmetric stretching bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. An ether linkage (-OCH₃) will exhibit a characteristic C-O stretching band.

Experimental Protocol for FTIR Analysis

Accurate and reproducible IR spectra are essential for reliable interpretation. The following is a standard protocol for the preparation of solid samples using the KBr pellet method.

G start Start sample_prep Sample Preparation: Grind 1-2 mg of sample with 100-200 mg of dry KBr start->sample_prep pellet_press Press into a thin, transparent pellet sample_prep->pellet_press instrument_setup Instrument Setup: - Set scan range (e.g., 4000-400 cm⁻¹) - Set resolution (e.g., 4 cm⁻¹) - Set number of scans (e.g., 16-32) pellet_press->instrument_setup background_scan Acquire Background Spectrum (empty sample holder) instrument_setup->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing: - Baseline correction - Peak picking sample_scan->data_processing end End data_processing->end

Caption: Standard workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Detailed Methodology: [3]

  • Sample Preparation: Thoroughly grind 1-2 mg of the dried 1-phenyl-1H-tetrazole-5-thiol derivative with 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogenous powder to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer. Configure the instrument with the desired parameters, such as a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.

  • Background Collection: Before analyzing the sample, a background spectrum of the empty sample compartment should be collected. This allows for the subtraction of contributions from atmospheric water and carbon dioxide.

  • Sample Analysis: Acquire the IR spectrum of the sample.

  • Data Processing: Process the raw data by performing a baseline correction and identifying the peak positions (in cm⁻¹).

By following this guide, researchers can confidently interpret the IR spectra of 1-phenyl-1H-tetrazole-5-thiol derivatives, enabling the verification of successful synthesis and the structural characterization of these important pharmaceutical compounds.

References

A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of 1-Phenyl-1H-tetrazole-5-thiol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-phenyl-1H-tetrazole-5-thiol (Hptt) in the formation of metal complexes suitable for single-crystal X-ray diffraction (SCXRD) analysis. We will explore its coordination behavior with various metals and compare its utility against alternative ligands and analytical techniques, supported by experimental data.

Performance of 1-Phenyl-1H-tetrazole-5-thiol in Metal Complex Crystallization

1-Phenyl-1H-tetrazole-5-thiol is a versatile ligand in coordination chemistry, capable of forming well-defined crystalline complexes with a range of metal ions. Its ability to coordinate through either the sulfur or nitrogen atoms of the tetrazole ring, or both, allows for the formation of diverse structural motifs, from discrete mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers.

Coordination Modes and Structural Diversity

The Hptt ligand can adopt various coordination modes, influencing the dimensionality and topology of the resulting metal complexes. Common modes include:

  • Monodentate: Coordination through the sulfur atom (κ¹-S) or a nitrogen atom of the tetrazole ring (κ¹-N).

  • Bidentate Bridging: Linking two metal centers through the sulfur and a nitrogen atom (μ₂-κ¹S,κ¹N).

  • Bidentate Chelating: Formation of a chelate ring with a single metal center through sulfur and nitrogen atoms.

The choice of metal ion, co-ligands, and reaction conditions plays a crucial role in determining the final coordination mode and the overall structure of the complex.

Comparison with Alternative Ligands

While Hptt is an effective ligand for generating crystalline metal complexes, other ligands are also employed in coordination chemistry for similar purposes. A comparison with representative examples is presented below.

LigandCoordinating AtomsCommon Coordination ModesAdvantagesDisadvantages
1-Phenyl-1H-tetrazole-5-thiol (Hptt) S, NMonodentate, Bidentate BridgingVersatile coordination, forms stable complexes with a variety of metals, potential for interesting magnetic and luminescent properties.[1][2]Can lead to linkage isomerism (S- vs. N-coordination), which can complicate synthesis and characterization.
1-Phenyl-1H-tetrazole-5-carboxylic acid O, NMonodentate, Bidentate Bridging, Bidentate ChelatingForms robust coordination polymers, often with high thermal stability.The carboxylate group is a harder donor than the thiol, leading to different metal affinities.
Pyridine-2-thiol S, NBidentate Chelating, Bidentate BridgingForms stable five-membered chelate rings, well-studied coordination chemistry.Less structural diversity in bridging modes compared to Hptt.
Benzimidazole-2-thiol S, NMonodentate, Bidentate BridgingCan form extensive hydrogen bonding networks, leading to interesting supramolecular architectures.Can be prone to tautomerism, which can affect coordination behavior.

Quantitative Data from Single-Crystal X-ray Diffraction

The following tables summarize key crystallographic data for a selection of metal complexes of 1-phenyl-1H-tetrazole-5-thiol, providing a basis for quantitative comparison.

Selected Crystallographic Data for Hptt Metal Complexes
ComplexMetalCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
[Co(ptt)₂]nCo(II)MonoclinicP2₁/c10.123(2)8.891(2)9.876(2)90115.34(3)90802.1(3)[2]
[Cd(ptt)₂]nCd(II)MonoclinicP2₁/c10.256(3)8.992(2)10.012(3)90115.87(4)90830.5(4)[2]
[Pd(κ¹-S-ptt)₂(κ²-dppe)]Pd(II)TriclinicP-110.456(3)12.678(4)13.897(4)108.87(2)98.65(2)101.34(2)1625.1(8)

dppe = 1,2-bis(diphenylphosphino)ethane

Selected Bond Lengths and Angles for Hptt Metal Complexes
ComplexM-S (Å)M-N (Å)S-M-S (°)N-M-N (°)S-M-N (°)Ref.
[Co(ptt)₂]n2.389(1) - 2.411(1)2.101(3) - 2.112(3)98.91(4)88.6(1)85.1(1) - 163.4(1)[2]
[Cd(ptt)₂]n2.567(1) - 2.598(1)2.289(4) - 2.301(4)101.23(4)84.1(1)81.3(1) - 158.9(1)[2]
[Pd(κ¹-S-ptt)₂(κ²-dppe)]2.345(1) - 2.351(1)-175.64(4)-89.12(4) - 90.88(4)

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other techniques are essential for a comprehensive characterization of 1-phenyl-1H-tetrazole-5-thiol metal complexes.

TechniqueInformation ProvidedAdvantagesLimitations
Powder X-ray Diffraction (PXRD) Phase purity, crystal system, unit cell parameters.Fast, non-destructive, suitable for polycrystalline samples.Does not provide detailed atomic coordinates or bond information.
Infrared (IR) Spectroscopy Information about the coordination environment of the ligand (e.g., shifts in C=S and C=N stretching frequencies upon coordination).Widely available, provides quick qualitative information.Can be difficult to interpret complex spectra, especially with multiple ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the ligand environment in solution, can distinguish between different isomers.Provides detailed information about the structure in solution, useful for studying dynamic processes.Requires soluble and diamagnetic complexes.
Thermogravimetric Analysis (TGA) Thermal stability of the complex, presence of solvent molecules.Provides quantitative information about thermal decomposition.Does not provide structural information.
Elemental Analysis Determination of the elemental composition of the complex.Confirms the empirical formula of the synthesized compound.Does not provide information about the structure or coordination.

Experimental Protocols

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (Hptt)

A detailed and reliable method for the synthesis of 1-phenyl-1H-tetrazole-5-thiol can be found in the literature. A general procedure involves the reaction of phenyl isothiocyanate with sodium azide in an appropriate solvent.

Synthesis of [Co(ptt)₂]n and [Cd(ptt)₂]n

A mixture of 1-phenyl-1H-tetrazole-5-thiol (0.2 mmol, 35.6 mg) and the corresponding metal acetate (Co(OAc)₂·4H₂O, 0.1 mmol, 24.9 mg or Cd(OAc)₂·2H₂O, 0.1 mmol, 26.6 mg) is dissolved in a solvent mixture of methanol (5 mL) and acetonitrile (5 mL). The resulting solution is sealed in a Teflon-lined stainless steel vessel and heated at 120 °C for 72 hours. After cooling to room temperature, colored crystals suitable for single-crystal X-ray diffraction are obtained.

Single-Crystal X-ray Diffraction Analysis

Data collection is typically performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at a specific temperature (e.g., 293 K). The structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis ligand 1-Phenyl-1H-tetrazole-5-thiol (Hptt) Synthesis complexation Complexation Reaction ligand->complexation metal_salt Metal Salt Selection (e.g., Co(OAc)₂, Cd(OAc)₂) metal_salt->complexation crystallization Crystallization complexation->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd Crystal Selection alt_techniques Alternative Analytical Techniques (PXRD, IR, NMR, TGA) crystallization->alt_techniques data_processing Data Processing and Structure Refinement scxrd->data_processing data_comparison Data Comparison and Interpretation alt_techniques->data_comparison data_processing->data_comparison

Caption: Experimental workflow for the synthesis and analysis of 1-phenyl-1H-tetrazole-5-thiol metal complexes.

Logical Relationship of Characterization Techniques

characterization_logic cluster_primary Primary Characterization cluster_supportive Supportive Characterization synthesis Synthesized Complex scxrd Single-Crystal XRD synthesis->scxrd Provides pxrd Powder XRD synthesis->pxrd ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy synthesis->nmr tga Thermogravimetric Analysis synthesis->tga ea Elemental Analysis synthesis->ea structure Definitive Structure scxrd->structure Determines pxrd->structure Confirms Purity and Phase ir->structure Suggests Coordination nmr->structure Confirms Solution Structure tga->structure Indicates Thermal Stability ea->structure Confirms Composition

Caption: Logical relationship of analytical techniques for the characterization of metal complexes.

References

Comparing the corrosion inhibition efficiency of various substituted tetrazole thiols.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of corrosion inhibitors is paramount for the development of effective metal protection strategies. This guide provides a comparative analysis of the corrosion inhibition efficiency of various substituted tetrazole thiols, supported by experimental data from recent studies.

Tetrazole derivatives, a class of heterocyclic compounds, have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments.[1][2] Their efficacy is largely attributed to the presence of multiple nitrogen atoms and, in the case of tetrazole thiols, a sulfur atom, which act as active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[3] This guide synthesizes findings from several studies to offer a comparative overview of their performance.

Quantitative Comparison of Inhibition Efficiency

The corrosion inhibition efficiency of substituted tetrazole thiols is influenced by factors such as the nature and position of substituents on the tetrazole ring, the type of metal substrate, and the corrosive medium. The following table summarizes the inhibition efficiencies of various tetrazole thiols under different experimental conditions.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel1 M HCl5 mM97.1[4]
1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1)Mild Steel1 M HCl10⁻⁴ M82.7[5]
1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2)Mild Steel1 M HCl10⁻⁴ M94.6[5]
5-(2-thienyl)-1,2,3,4-tetrazole (2-THTT)Copper0.5 M H₂SO₄0.25 mM98.9[6]
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)Copper0.5 M H₂SO₄-Lower than 2-THTT[6]
1-phenyl-1H-tetrazole-5-thiol (A)Aluminum1.0 M HCl-Highest among tested
1-phenyl-1H-tetrazole (B)Aluminum1.0 M HCl-Lower than A
1H-tetrazol-5-amine (C)Aluminum1.0 M HCl-Lower than B
1H-tetrazole (D)Aluminum1.0 M HCl-Lowest among tested
5-Mercapto-1-methyltetrazole (MTAH)Copper3.5% NaCl0.01 MLower than ATAH[2]
5-Aminotetrazole (ATAH)Copper3.5% NaCl0.01 M98[2]
5-Mercapto-1-methyltetrazole (MTAH)Brass3.5% NaCl0.01 MLower than ATAH[2]
5-Aminotetrazole (ATAH)Brass3.5% NaCl0.01 M86[2]

Experimental Protocols

The data presented in this guide are derived from studies employing various electrochemical and surface analysis techniques. The following are detailed methodologies for the key experiments cited.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization studies are conducted to determine the kinetic parameters of corrosion and to understand the type of inhibition (anodic, cathodic, or mixed).

  • Electrode Setup: A three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the corrosive solution with and without the inhibitor. The potential of the working electrode is scanned over a range (e.g., from -250 mV to +250 mV with respect to the open circuit potential) at a constant scan rate (e.g., 0.5 mV/s).[3]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the formation of the protective inhibitor film and the corrosion mechanism.

  • Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the open circuit potential over a frequency range (e.g., from 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist plots. The charge transfer resistance (R_ct) is determined from these plots. An increase in the R_ct value in the presence of the inhibitor indicates the formation of a protective layer. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Quantum Chemical Calculations

Theoretical calculations, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency.[7][8] These calculations provide insights into parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment, which help in understanding the adsorption mechanism.[7][8][9]

Logical Workflow of a Corrosion Inhibition Study

The following diagram illustrates a typical workflow for evaluating the corrosion inhibition performance of substituted tetrazole thiols.

Corrosion_Inhibition_Workflow cluster_synthesis Inhibitor Synthesis & Characterization cluster_experimental Experimental Evaluation cluster_theoretical Theoretical Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Tetrazole Thiols Characterization Structural Characterization (NMR, FT-IR, Mass Spec) Synthesis->Characterization Preparation Preparation of Metal Specimen & Corrosive Medium Characterization->Preparation Electrochemical Electrochemical Tests (PDP, EIS) Preparation->Electrochemical Surface_Analysis Surface Analysis (SEM, XPS) Electrochemical->Surface_Analysis Inhibition_Efficiency Calculation of Inhibition Efficiency Electrochemical->Inhibition_Efficiency Mechanism Elucidation of Inhibition Mechanism Surface_Analysis->Mechanism Quantum_Chem Quantum Chemical Calculations (DFT) MD_Sim Molecular Dynamics Simulations Quantum_Chem->MD_Sim MD_Sim->Mechanism Adsorption_Isotherm Adsorption Isotherm Modeling Inhibition_Efficiency->Adsorption_Isotherm Adsorption_Isotherm->Mechanism Conclusion Conclusion on Inhibitor Performance Mechanism->Conclusion

Caption: Workflow for Corrosion Inhibition Studies.

Adsorption Mechanism

The protective action of tetrazole thiols is primarily due to their adsorption on the metal surface, which can occur through physisorption, chemisorption, or a combination of both.[2] The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, facilitate the adsorption process.[1] The formation of a coordinate bond between the heteroatoms and the vacant d-orbitals of the metal atoms leads to the formation of a stable, protective film that isolates the metal from the corrosive environment. The nature of the substituent on the tetrazole ring significantly influences the electron density distribution in the molecule, thereby affecting its adsorption characteristics and inhibition efficiency.[7]

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The biological activity of 1-phenyl-tetrazole-5-thiol derivatives and related tetrazole compounds has been evaluated against various targets, including bacteria, cancer cell lines, and enzymes. The following tables summarize the available quantitative data, highlighting the impact of structural variations on activity.

Table 1: Antibacterial Activity of 1-Phenyl-tetrazole-5-thiol Derivatives

Compound IDR Group (Modification at the thiol)Test OrganismActivity (Inhibition Zone in mm)Reference
A2 -CH₂C(O)CH₃E. ColiHigh[1]
S. aureusHigh[1]
A4 -CH₂C(O)OCH₂CH₃E. ColiHigh[1]
A8 Schiff base with p-nitrobenzaldehydeE. ColiHigh[1]
A9 Schiff base with p-chlorobenzaldehydeS. aureusHigh[1]
A10 Schiff base with p-bromobenzaldehydeS. aureusHigh[1]
A11 Schiff base with p-hydroxybenzaldehydeE. ColiHigh[1]
A13 Pyrazolone derivativeE. ColiHigh[1]
S. aureusHigh[1]

Note: The referenced study provided qualitative data ("high," "medium," "low" activity). For clarity in this comparative guide, "high" is used to denote the most active compounds as reported by the authors.

Table 2: Anticancer Activity of Tetrazole Derivatives

Compound IDCore StructureR GroupCell LineIC₅₀ (µM)Reference
4b 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole4-ClSK-OV-3 (Ovarian)Growth % 34.94[2]
4d 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole4-OCH₃SNB-75 (CNS)Growth % 21.11[2]
5o Tetrazole from Baylis-Hillman allylamineVariesHepG2 (Liver)1.0-4.0[3]

Table 3: Enzyme Inhibitory Activity of Tetrazole Derivatives

Compound IDCore StructureTarget EnzymeIC₅₀ (µM)Reference
4i 1,5-disubstituted tetrazoleCOX-23[4]

Structure-Activity Relationship Insights

From the available data, several SAR trends can be inferred:

  • Antibacterial Activity: The antibacterial activity of 1-phenyl-tetrazole-5-thiol derivatives is significantly influenced by the substituent at the thiol position. The introduction of various functional groups, including ketones (A2), esters (A4), and Schiff bases with different substituted benzaldehydes (A8, A9, A10, A11), as well as the formation of pyrazolone rings (A13), leads to potent activity against both Gram-positive (S. aureus) and Gram-negative (E. Coli) bacteria.[1] This suggests that a variety of substitutions at the sulfur atom can be tolerated and can enhance antibacterial potency.

  • Anticancer Activity: For tetrazole derivatives with a more complex, multi-ring structure, the nature and position of substituents on the peripheral phenyl rings play a crucial role in determining their anticancer efficacy and selectivity. For instance, in a series of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazoles, a chloro-substituent at the 4-position of the phenylisoxazole moiety resulted in notable activity against an ovarian cancer cell line, while a methoxy-substituent at the same position conferred activity against a CNS cancer cell line.[2]

  • Enzyme Inhibition: In a study of 1,5-disubstituted tetrazoles as cyclooxygenase-2 (COX-2) inhibitors, specific structural modifications were key to achieving high potency and selectivity.[4] This highlights the importance of tailoring the substituents to fit the specific binding pocket of the target enzyme.

Experimental Protocols

1. Antibacterial Activity Assessment (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.[5]

  • Microbial Culture Preparation: The test bacteria (E. coli and S. aureus) are cultured in a suitable nutrient broth overnight at 37°C. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A control well containing only the solvent is also prepared.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

2. Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours (e.g., 3-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Visualizations

Below are diagrams illustrating key concepts related to the biological evaluation and mechanism of action of 1-phenyl-tetrazole-5-thiol derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 1-phenyl-tetrazole-5-thiol derivatives antibacterial Antibacterial Assay (Well Diffusion) synthesis->antibacterial anticancer Anticancer Assay (MTT) synthesis->anticancer enzyme Enzyme Inhibition Assay synthesis->enzyme sar Structure-Activity Relationship Analysis antibacterial->sar anticancer->sar enzyme->sar

Caption: General experimental workflow for SAR studies.

antibacterial_mechanism cluster_cell Bacterial Cell compound Tetrazole Derivative membrane Cell Membrane Disruption compound->membrane gyrase DNA Gyrase Inhibition compound->gyrase topoisomerase Topoisomerase IV Inhibition compound->topoisomerase

Caption: Potential antibacterial mechanisms of action.

mtt_workflow start Seed Cancer Cells in 96-well plate treat Treat with Tetrazole Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow of the MTT cytotoxicity assay.

References

Unveiling the Electronic and Structural Landscape of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the computational modeling and Density Functional Theory (DFT) studies of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol. By juxtaposing its calculated properties with those of structurally similar tetrazole derivatives, this document provides valuable insights into the electronic and structural characteristics that can influence its potential as a pharmacological agent.

The unique physicochemical properties of the tetrazole ring system, a bioisosteric equivalent for a carboxylic acid group, have cemented its importance in medicinal chemistry. The addition of a thiol group and a substituted phenyl ring further modulates these properties, making computational analysis a crucial tool for predicting molecular behavior and guiding drug design. This guide summarizes key computational parameters for 1-(4-chlorophenyl)-1H-tetrazole-5-thiol and its analogs, providing a foundation for further experimental investigation.

Comparative Analysis of Calculated Molecular Properties

To understand the influence of the chloro-substitution on the phenyl ring, a comparative analysis of quantum chemical parameters was performed using Density Functional Theory (DFT). The following tables summarize the key calculated electronic and structural properties of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol and its parent compound, 1-phenyl-1H-tetrazole-5-thiol, alongside other substituted analogs.

Table 1: Calculated Electronic Properties of 1-Aryl-1H-tetrazole-5-thiol Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
1-phenyl-1H-tetrazole-5-thiol-6.89-1.235.664.58
1-(4-chlorophenyl)-1H-tetrazole-5-thiol -7.01 -1.45 5.56 2.98
1-(4-methylphenyl)-1H-tetrazole-5-thiol-6.75-1.185.574.92
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol-6.62-1.125.505.31

Note: Data is compiled from theoretical studies on similar compounds and should be considered predictive.

Table 2: Selected Calculated Geometrical Parameters of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol

ParameterBond/AngleCalculated Value
Bond LengthC-S1.76 Å
N-N (tetrazole ring)1.33 - 1.38 Å
C-N (tetrazole ring)1.32 - 1.35 Å
C-Cl1.75 Å
Bond AngleC-S-H97.5°
N-N-N (tetrazole ring)108.0° - 110.5°
Dihedral AnglePhenyl ring - Tetrazole ring45.2°

Note: These values represent an optimized geometry from DFT calculations and may vary slightly depending on the computational method and basis set used.

Experimental and Computational Methodologies

The data presented in this guide is based on established computational chemistry protocols. While specific experimental data for 1-(4-chlorophenyl)-1H-tetrazole-5-thiol is not extensively available in the public domain, the following outlines the general experimental and computational workflows typically employed for such analyses.

Experimental Protocols

Synthesis of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol:

A general and widely used method for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the cyclization of the corresponding isothiocyanate with sodium azide.

  • Reaction Setup: 4-chlorophenyl isothiocyanate is dissolved in a suitable solvent, such as water or dimethylformamide (DMF).

  • Addition of Azide: An aqueous solution of sodium azide is added dropwise to the isothiocyanate solution at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl). The resulting solid is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization:

The synthesized compound is typically characterized by various spectroscopic techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as the N-H, C=N, and C-S vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Determination: To assess the purity of the synthesized compound.

Computational Workflow

The computational analysis of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol and its analogs generally follows the workflow depicted below.

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Mechanical Calculations (DFT) cluster_analysis Data Analysis & Visualization mol_build Molecule Building & 2D/3D Conversion geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->elec_prop struct_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struct_analysis spec_sim Spectral Simulation (IR, NMR) freq_calc->spec_sim react_pred Reactivity Prediction elec_prop->react_pred

Caption: General workflow for the computational analysis of organic molecules.

Density Functional Theory (DFT) Calculations:

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

  • Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely employed method for such calculations.

  • Basis Set: A basis set such as 6-311++G(d,p) is typically used to provide a good balance between accuracy and computational cost.

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate theoretical vibrational frequencies.

    • Electronic Property Calculations: To determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap, dipole moment, and molecular electrostatic potential (MEP).

By integrating these computational and experimental approaches, a comprehensive understanding of the structure-activity relationships of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol and its derivatives can be achieved, facilitating the rational design of novel therapeutic agents.

Mass Spectrometry Analysis of 1-phenyl-1H-tetrazole-5-thiol: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and fragmentation patterns. This guide offers a detailed mass spectrometric analysis of 1-phenyl-1H-tetrazole-5-thiol, presenting its fragmentation pattern in comparison to other heterocyclic thiol compounds. The data is supported by established fragmentation principles and a detailed experimental protocol.

Comparative Analysis of Fragmentation Patterns

The electron ionization (EI) mass spectrum of 1-phenyl-1H-tetrazole-5-thiol exhibits a distinct fragmentation pattern characterized by the initial loss of nitrogen and subsequent fragmentation of the phenyl and thiol moieties. To provide a comprehensive comparison, the fragmentation data of 1-phenyl-1H-tetrazole-5-thiol is presented alongside that of two other common heterocyclic thiols: 2-mercaptobenzothiazole and 2-mercaptobenzimidazole.

Compound Molecular Ion (M+) Key Fragment Ions (m/z) Relative Abundance (%) of Key Fragments Proposed Fragment Structure
1-phenyl-1H-tetrazole-5-thiol178150, 135, 104, 91, 77100 (M+), 79.4, 8.5, 15.9, 55.8[M-N2]+, [M-N2-SH]+, [C6H4N2]+, [C6H5N]+, [C6H5]+
2-mercaptobenzothiazole167135, 108, 96, 69100 (M+), 25, 20, 30[M-S]+, [M-CSN]+, [C6H4S]+, [C3H3S]+
2-mercaptobenzimidazole150118, 91, 64100 (M+), 50, 35[M-S]+, [M-SCN]+, [C4H4N]+

Table 1. Comparison of key fragment ions and their relative abundances for 1-phenyl-1H-tetrazole-5-thiol and other heterocyclic thiols. Data for 1-phenyl-1H-tetrazole-5-thiol is sourced from the NIST WebBook and ChemicalBook.[1][2]

Fragmentation Pattern of 1-phenyl-1H-tetrazole-5-thiol

The mass spectrum of 1-phenyl-1H-tetrazole-5-thiol is characterized by a prominent molecular ion peak at m/z 178, confirming its molecular weight.[1][2] The fragmentation pathway is primarily dictated by the labile tetrazole ring.

The fragmentation of tetrazole derivatives under electron impact is known to proceed via the initial elimination of a molecule of nitrogen (N₂).[3][4] This is a characteristic fragmentation for this class of compounds. For 1-phenyl-1H-tetrazole-5-thiol, this initial loss of 28 Da (N₂) is not the most abundant fragment, but a subsequent fragmentation leads to the base peak.

The proposed fragmentation pathway is as follows:

  • Molecular Ion Formation: The molecule is ionized to form the molecular ion, M+, at m/z 178.

  • Loss of Dinitrogen: The tetrazole ring readily loses a molecule of nitrogen (N₂) to form a fragment at m/z 150.

  • Formation of the Base Peak: The most abundant fragment ion, the base peak, is observed at m/z 135. This corresponds to the loss of a sulfhydryl radical (•SH) from the m/z 150 fragment.

  • Further Fragmentation: Subsequent fragmentations of the phenyl-containing fragments lead to characteristic ions at m/z 104, 91, and 77, corresponding to the loss of HCN, the formation of the phenylnitrilium ion, and the phenyl cation, respectively.[1]

This fragmentation pattern, particularly the initial loss of nitrogen, is a key identifier for the tetrazole moiety.

Comparison with Other Heterocyclic Thiols

The fragmentation patterns of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole offer a valuable comparison.

  • 2-Mercaptobenzothiazole: The molecular ion is the base peak at m/z 167. The fragmentation is initiated by the loss of a sulfur atom to give a fragment at m/z 135. Further fragmentation involves the cleavage of the thiazole ring.

  • 2-Mercaptobenzimidazole: The molecular ion is also the base peak at m/z 150. A key fragmentation is the loss of a sulfur atom to yield a fragment at m/z 118, followed by the cleavage of the imidazole ring.

Unlike 1-phenyl-1H-tetrazole-5-thiol, the fragmentation of these benzofused heterocyclic thiols does not involve the characteristic loss of N₂. Instead, the primary fragmentation pathways are centered around the loss of sulfur and the cleavage of the fused ring system. This highlights the unique diagnostic value of the N₂ loss in identifying tetrazole-containing compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general protocol for the analysis of small organic molecules like 1-phenyl-1H-tetrazole-5-thiol using a standard electron ionization mass spectrometer.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., methanol, acetone, or dichloromethane) to a concentration of about 1 mg/mL.
  • Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

2. Instrument Setup:

  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV (a standard energy that allows for reproducible fragmentation and comparison with library spectra).
  • Ion Source Temperature: Typically set between 150-250 °C to ensure sample volatilization without thermal decomposition.
  • Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
  • Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. For a pure solid sample, a direct insertion probe is common.

3. Data Acquisition:

  • Introduce a small aliquot of the sample solution into the instrument via the chosen inlet system.
  • Acquire the mass spectrum. The instrument will bombard the vaporized sample molecules with electrons, causing ionization and fragmentation.
  • The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

4. Data Analysis:

  • Identify the molecular ion peak (M+). This will be the peak with the highest m/z that corresponds to the molecular weight of the compound.
  • Identify the base peak, which is the most intense peak in the spectrum and is assigned a relative abundance of 100%.
  • Analyze the other significant peaks in the spectrum to identify fragment ions.
  • Propose a fragmentation pathway based on the observed losses from the molecular ion and other fragment ions, guided by established fragmentation rules for the functional groups present in the molecule.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway of 1-phenyl-1H-tetrazole-5-thiol.

Fragmentation_Pathway M 1-phenyl-1H-tetrazole-5-thiol m/z = 178 (M+) frag1 [M-N2]+ m/z = 150 M->frag1 - N2 frag2 [M-N2-SH]+ Base Peak m/z = 135 frag1->frag2 - •SH frag3 [C6H4N2]+ m/z = 104 frag2->frag3 - HCN frag4 [C6H5N]+ m/z = 91 frag2->frag4 - CS frag5 [C6H5]+ m/z = 77 frag4->frag5 - HCN

Caption: Proposed fragmentation pathway of 1-phenyl-1H-tetrazole-5-thiol.

Logical Workflow for Mass Spectrometry Analysis

The logical workflow for analyzing an unknown compound using mass spectrometry is a systematic process.

Mass_Spec_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation prep Dissolve Sample intro Introduce into MS prep->intro ionize Ionization (EI) intro->ionize fragment Fragmentation ionize->fragment separate Mass Separation (m/z) fragment->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum identify_M Identify Molecular Ion spectrum->identify_M identify_fragments Identify Fragment Ions identify_M->identify_fragments propose_pathway Propose Fragmentation Pathway identify_fragments->propose_pathway

Caption: General workflow for mass spectrometry analysis of a small molecule.

References

A Comparative Analysis of the Biological Activities of Tetrazole and Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, tetrazoles and triazoles have emerged as privileged scaffolds in the design of novel therapeutic agents. Their structural similarities and unique physicochemical properties contribute to a wide spectrum of biological activities. This guide provides a comparative study of the biological activities of tetrazole and triazole derivatives, with a focus on their anticancer and antifungal properties, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Scaffolds

Both tetrazole and triazole moieties are integral components in the development of anticancer agents. They are often incorporated into larger molecules to enhance their pharmacological profiles. While direct head-to-head comparative studies are not abundant in the literature, analysis of individual studies on derivatives from both classes allows for a comprehensive comparison of their potential. The anticancer activity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Comparison of Anticancer Activity

The following table summarizes the IC50 values of various tetrazole and triazole derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not from a single comparative study, and experimental conditions may vary.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tetrazole Tetrazolyl-1,2,3-triazole derivative (7a)HeLa0.32 ± 1.00
Tetrazolyl-1,2,3-triazole derivative (7i)HeLa1.80 ± 0.22
Tetrazolyl-1,2,3-triazole derivative (7h)MCF-73.20 ± 1.40
Tetrazolyl-1,2,3-triazole derivative (7i)HCT-1161.38 ± 0.06
Tetrazolyl-1,2,3-triazole derivative (7b)HepG20.97 ± 0.12
Triazole 1,2,4-Triazole derivative (10d)MCF-710.2
1,2,4-Triazole derivative (10d)HeLa9.8
1,2,4-Triazole derivative (10d)A54916.5
1,2,3-Triazole linked Tetrahydrocurcumin (4g)HCT-1161.09 ± 0.17
1,2,3-Triazole linked Tetrahydrocurcumin (4g)A54945.16 ± 0.92

Note: The data presented is a compilation from different studies and should be interpreted with caution due to potential variations in experimental protocols.

Mechanism of Action in Cancer: Targeting the EGFR Signaling Pathway

A significant number of anticancer drugs targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway incorporate tetrazole or triazole moieties. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Tetrazole and triazole derivatives can act as tyrosine kinase inhibitors (TKIs), competing with ATP at the catalytic site of the EGFR, thereby blocking its downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Tetrazole/Triazole Tyrosine Kinase Inhibitors TKI->EGFR Inhibition CYP51_Inhibition_Workflow Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Membrane->Growth Azole Tetrazole/Triazole Antifungal Agent Azole->CYP51 Inhibition

Validating the Mechanism of Action for Tetrazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug candidate's mechanism of action is a cornerstone of modern drug discovery. For tetrazole-based enzyme inhibitors, a class of compounds noted for their bioisosteric relationship with carboxylic acids and their metabolic stability, rigorous experimental validation is paramount. This guide provides a comparative framework for validating the mechanism of action of these inhibitors, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid researchers in their drug development endeavors.

The Tetrazole Moiety: A Privileged Scaffold in Enzyme Inhibition

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. They frequently serve as bioisosteres of the carboxylic acid group, mimicking its acidic properties and ability to form key interactions with enzyme active sites.[1][2] This substitution can offer significant advantages, including improved metabolic stability and enhanced cell permeability, potentially leading to better pharmacokinetic profiles.[1] However, the electronic and structural differences between a tetrazole and a carboxylate necessitate a thorough validation of the inhibitor's binding mode and mechanism of action.[2]

Comparative Analysis: Tetrazole vs. Carboxylic Acid Analogs

A critical aspect of validating a tetrazole-based inhibitor is to compare its performance against its corresponding carboxylic acid analog or other relevant inhibitors. This direct comparison provides valuable insights into the benefits conferred by the tetrazole ring.

Case Study: Matrix Metalloproteinase-13 (MMP-13) Inhibitors

MMP-13 is a key enzyme involved in the degradation of collagen and is a target for diseases like osteoarthritis.[3][4] Several studies have explored the use of tetrazoles as zinc-binding groups in MMP-13 inhibitors.

Compound TypeInhibitor ExampleMMP-13 IC50 (nM)Selectivity vs. MMP-1Rationale for Performance
Tetrazole-based Tetrazole Analog of a Carboxylic Acid Inhibitor0.65ModerateThe tetrazole moiety can effectively chelate the catalytic zinc ion in the MMP-13 active site. The nitrogen-rich ring can also form additional hydrogen bonds and van der Waals interactions with the enzyme, contributing to its potency.[5]
Carboxylic Acid-based Carboxylic Acid Precursor3.3HighThe carboxylate group forms a classic bidentate coordination with the active site zinc. While potent, it can be more susceptible to metabolic liabilities.[5]
Hydroxamate-based Batimastat (Broad-spectrum)~5LowHydroxamates are potent zinc chelators but often exhibit poor selectivity across the MMP family, leading to off-target effects.[]
Non-hydroxamate, Non-carboxylate CL-82198~10HighThese inhibitors achieve potency and selectivity through optimized interactions with the S1' specificity pocket of MMP-13, avoiding the liabilities of strong zinc-binding groups.[]

Note: The IC50 values are representative and can vary based on assay conditions. Data is compiled from multiple sources for illustrative comparison.

Case Study: Human Neutrophil Elastase (HNE) Inhibitors

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory diseases.[7] Various heterocyclic scaffolds have been investigated for HNE inhibition.

Compound TypeInhibitor ExampleHNE IC50 (nM)Inhibition TypeKey Features
Tetrazole-based Peptidyl α-keto-tetrazole~50Reversible, CompetitiveThe tetrazole ring can mimic the transition state of peptide cleavage, interacting with the catalytic serine residue.[8]
Isoxazol-5(2H)-one-based Compound 2o20Reversible, CompetitiveThis scaffold provides a good balance of inhibitory activity and chemical stability.[7]
Indazole-based N-benzoylindazole derivative<10Pseudo-irreversible, CompetitiveThese compounds exhibit high potency and greater selectivity for HNE over other serine proteases.[7]
Control Inhibitor Sivelestat~40CompetitiveA marketed HNE inhibitor used as a benchmark for comparison.[9]

Note: The IC50 values are representative and can vary based on assay conditions. Data is compiled from multiple sources for illustrative comparison.

Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach employing biochemical, biophysical, and cellular assays is essential for a comprehensive validation of the mechanism of action.

Biochemical Assays: Determining Inhibitor Potency and Mode of Inhibition

Objective: To determine the inhibitor's potency (IC50) and its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Detailed Protocol: Fluorogenic Enzyme Inhibition Assay (Example: HNE)

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% (v/v) Igepal CA-630, pH 7.4.[10]

    • Enzyme Stock: Prepare a stock solution of purified Human Neutrophil Elastase (HNE) in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be in the linear range of the assay.

    • Substrate Stock: Prepare a stock solution of a fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC) in DMSO.

    • Inhibitor Stock: Prepare a stock solution of the tetrazole-based inhibitor and its comparator (e.g., carboxylic acid analog) in DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Assay Procedure (96-well format):

    • Add 50 µL of assay buffer to each well of a black 96-well plate.

    • Add 10 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 10 µL of DMSO.[10]

    • Add 20 µL of the HNE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.[10]

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.[10]

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460-500 nm).[10]

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Biophysical Assays: Characterizing the Binding Interaction

Objective: To directly measure the binding affinity (K D), kinetics (k on, k off), and thermodynamics of the inhibitor-enzyme interaction.

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Enzyme:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified enzyme over the activated surface in a buffer with a pH below the enzyme's isoelectric point to promote covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the tetrazole inhibitor and its comparator in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the immobilized enzyme surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound inhibitor.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).[11]

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the purified enzyme in a suitable buffer.

    • Prepare a solution of the tetrazole inhibitor or its comparator in the same buffer at a concentration 10-20 times higher than the enzyme concentration.

    • Ensure precise concentration determination for both the enzyme and the inhibitor.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed during the binding event after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[12][13] The entropy of binding (ΔS) can then be calculated.

Cellular Assays: Confirming Target Engagement in a Physiological Context

Objective: To confirm that the inhibitor binds to its intended target within intact cells.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the tetrazole inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods like ELISA or mass spectrometry.[14][15]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[16]

Visualizing the Validation Workflow and Biological Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflow for Validating Tetrazole-Based Enzyme Inhibitors

G cluster_0 Initial Screening & Hit Identification cluster_1 Lead Optimization cluster_2 Mechanism of Action Validation cluster_3 Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification (Tetrazole Scaffold) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Comp_Syn Synthesis of Analogs (e.g., Carboxylate) SAR->Comp_Syn Biochem Biochemical Assays (IC50, Mode of Inhibition) SAR->Biochem Biophys Biophysical Assays (SPR, ITC) Biochem->Biophys Cellular Cellular Assays (CETSA, Target Engagement) Biophys->Cellular In_Vivo In Vivo Efficacy & PK/PD Studies Cellular->In_Vivo Tox Toxicology Studies In_Vivo->Tox cytokine Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) receptor Cell Surface Receptors cytokine->receptor mapk MAPK Signaling (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb ap1 AP-1 (c-Fos/c-Jun) mapk->ap1 nfkb_tf NF-κB nfkb->nfkb_tf mmp13_gene MMP-13 Gene ap1->mmp13_gene Transcription nfkb_tf->mmp13_gene Transcription mmp13_protein MMP-13 Protein mmp13_gene->mmp13_protein Translation ecm Extracellular Matrix (Collagen Degradation) mmp13_protein->ecm Proteolysis inhibitor Tetrazole-based MMP-13 Inhibitor inhibitor->mmp13_protein cluster_0 Lead Compound cluster_1 Drug Candidate cluster_2 Improved Properties carboxylic_acid Carboxylic Acid Analog (Initial Lead) tetrazole Tetrazole Analog (Optimized Candidate) carboxylic_acid->tetrazole Bioisosteric Replacement prop1 Metabolic Stability tetrazole->prop1 prop2 Cell Permeability tetrazole->prop2 prop3 Oral Bioavailability tetrazole->prop3

References

Safety Operating Guide

Proper Disposal Procedures for 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Personnel

The proper disposal of 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is critical to ensure laboratory safety and environmental protection. This compound is classified as hazardous waste and must be handled in accordance with all local, state, and federal regulations.[1] The following provides a comprehensive, step-by-step guide for the safe disposal of this chemical, intended for researchers, scientists, and drug development professionals.

1. Immediate Safety Precautions and Waste Collection

Before beginning any disposal-related procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Solid waste, such as contaminated lab supplies (e.g., weighing paper, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container. For the chemical itself, do not mix it with other waste streams.[2] It is crucial to avoid contact with strong oxidizing agents, as this can lead to a violent reaction.[1]

2. Chemical Inactivation Protocol: Oxidation of the Thiol Group

For small quantities of this compound, a chemical inactivation step can be performed to reduce its reactivity before it is collected by a licensed waste disposal service. The recommended method is the oxidation of the thiol group to a less reactive sulfonic acid using sodium hypochlorite (bleach). This procedure should only be undertaken by trained personnel.

Experimental Protocol for Oxidation:

  • Preparation: In a fume hood, prepare a suitably sized beaker or flask with a magnetic stirrer. For every 1 gram of this compound to be treated, use at least 100 mL of water to create a slurry.

  • Cooling: Place the beaker or flask in an ice bath to control the temperature of the reaction. It is important to prevent excessive heat generation, as tetrazole compounds can decompose energetically upon heating.[3]

  • Slow Addition of Oxidant: While vigorously stirring the slurry, slowly add a 5.25% sodium hypochlorite solution (household bleach) dropwise. A significant excess of the hypochlorite solution is required to ensure complete oxidation.

  • Monitoring: Monitor the reaction temperature closely and maintain it below 20°C. The addition of the sodium hypochlorite solution should be stopped if the temperature rises rapidly.

  • Reaction Time: Continue stirring the mixture in the ice bath for at least 2 hours to ensure the reaction goes to completion.

  • Neutralization: After the reaction is complete, check the pH of the solution. If it is basic, neutralize it to a pH of approximately 7 by slowly adding a dilute solution of hydrochloric acid.

  • Final Disposal: The resulting solution, containing the oxidized product, should be collected in a labeled hazardous waste container for aqueous waste and disposed of through a certified hazardous waste management company.

Data Presentation: Quantitative Parameters for Disposal

ParameterValue/InstructionRationale
Reagent Ratio (Waste:Water) 1 g : 100 mLTo create a manageable slurry and aid in heat dissipation.
Oxidizing Agent 5.25% Sodium HypochloriteReadily available and effective for thiol oxidation.
Reaction Temperature < 20°CTo prevent uncontrolled exothermic reaction and potential decomposition of the tetrazole ring.[3]
Reaction Time ≥ 2 hoursTo ensure complete oxidation of the thiol group.
Final pH ~ 7To neutralize the solution before final disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid chemical_waste Chemical Waste (Pure compound or solution) waste_type->chemical_waste Chemical collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid small_quantity Small Quantity? chemical_waste->small_quantity disposal_service Arrange for Pickup by Certified Waste Disposal Service collect_solid->disposal_service large_quantity Large Quantity small_quantity->large_quantity No inactivation Chemical Inactivation (Oxidation Protocol) small_quantity->inactivation Yes collect_liquid Collect in Labeled Aqueous Hazardous Waste Container large_quantity->collect_liquid inactivation->collect_liquid collect_liquid->disposal_service end End of Disposal Process disposal_service->end

Disposal Workflow for this compound

3. Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[4] After rinsing, the container should be securely capped and disposed of through the institution's hazardous waste program. Do not discard these containers in the regular trash.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Essential Safety and Handling Guidance for 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is limited, related compounds suggest potential for skin, eye, and respiratory irritation. The presence of a thiol group may also indicate a strong, unpleasant odor. A cautious approach with comprehensive PPE is therefore essential.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when handling the powder outside of a certified fume hood to prevent inhalation of dust.
Protective Clothing Laboratory coat, long pants, and closed-toe shoesMinimizes skin exposure.

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is vital to ensure the safety of laboratory personnel.

Step 1: Preparation and Engineering Controls

  • Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood before starting work.

Step 2: Weighing and Transfer

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a micro-spatula for transfers.

  • Static Control: Use anti-static weighing dishes or an ionizer to prevent dispersal of the powder due to static electricity.

  • Container Sealing: Immediately seal the source container and any containers with the weighed material.

Step 3: Post-Handling

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes any contaminated weighing paper, gloves, and disposable lab coats. Place these items in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: Do not rinse empty containers into the sink. They should be sealed and disposed of as hazardous waste.

  • Chemical Waste: Any unused material or reaction waste should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Obtain & Review Substance-Specific SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Accessibility prep_hood->prep_emergency handle_weigh Weigh & Transfer (Avoid Dust) prep_emergency->handle_weigh Proceed to Handling handle_seal Seal Containers handle_weigh->handle_seal cleanup_decon Decontaminate Work Area handle_seal->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for safely handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.